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  • Product: Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
  • CAS: 7483-27-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Deconstruction In modern medicinal chemistry, the strategic selectio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Deconstruction

In modern medicinal chemistry, the strategic selection of bifunctional scaffolds dictates the success of downstream active pharmaceutical ingredient (API) development. Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS: 7483-27-4) is a highly versatile, privileged intermediate that integrates three distinct chemical moieties: a rigid piperazine core, an electron-withdrawing ethyl carbamate protecting group, and a flexible, nucleophilic 3-hydroxypropyl chain.

The piperazine ring is widely recognized as a "privileged scaffold" due to its ability to favorably influence pharmacokinetics, target affinity, and structural rigidity ([1]). By pre-functionalizing the N1 position with an ethyl carbamate, the molecule breaks the inherent symmetry of piperazine, neutralizing one basic center while leaving the N4 nitrogen available for physiological protonation. Concurrently, the terminal primary alcohol provides a highly reactive handle for late-stage diversification.

Quantitative Physicochemical Data

Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The high boiling point and density are direct consequences of strong intermolecular hydrogen bonding facilitated by the terminal hydroxyl group.

Table 1: Physicochemical Profile of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

PropertyValueCausality / Significance
Molecular Formula C10H20N2O3Bifunctional building block for complex API synthesis.
Molar Mass 216.28 g/mol Low molecular weight, ideal for fragment-based drug design.
Density 1.113 g/cm³Indicates dense molecular packing driven by H-bonding ([2]).
Boiling Point 340.6 °C (at 760 mmHg)High BP reflects strong cohesive energy from the hydroxyl group[2].
Flash Point 159.8 °CCritical parameter for safe industrial scale-up and handling[2].
pKa (N4 Amine) ~8.5 (Estimated)Enables physiological protonation, improving aqueous solubility[1].
LogP ~0.5 - 1.2 (Estimated)Balanced lipophilicity ensures optimal ADME profiles ().

Structure-Property Relationship Mapping

The distinct functional groups of this molecule act synergistically to modulate its overall physicochemical behavior. The diagram below maps these causal relationships.

SPR Core Ethyl 4-(3-hydroxypropyl) piperazine-1-carboxylate N1 Ethyl Carbamate (Lipophilicity) Core->N1 N2 Piperazine Ring (Rigidity & Basicity) Core->N2 N3 3-Hydroxypropyl (H-Bonding) Core->N3 Prop1 LogP Modulation (Increased Lipophilicity) N1->Prop1 Prop2 pKa ~ 8.5 (Tertiary Amine) N2->Prop2 Prop3 Aqueous Solubility & Derivatization N3->Prop3

Figure 1: Structure-property relationships mapping functional groups to physicochemical traits.

Mechanistic Insights: The Piperazine Scaffold

Unprotected piperazine is a diprotic base with two distinct pKa values, which can complicate selective functionalization[1]. In Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate, the ethyl carbamate group at N1 acts as an electron-withdrawing group via resonance. This delocalizes the lone pair on the N1 nitrogen, effectively neutralizing its basicity.

As a result, the molecule exhibits a single titratable basic center at the N4 position. This asymmetric basicity is a powerful tool in drug design, allowing medicinal chemists to leverage the N4 tertiary amine to form stable salts (e.g., hydrochlorides or mesylates), thereby drastically enhancing aqueous solubility and oral bioavailability without risking poly-protonation ().

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and system suitability tests (SST).

Potentiometric pKa Determination

Rationale: Accurate pKa determination is critical for predicting the ionization state of the N4 piperazine nitrogen at physiological pH (7.4). Causality: The titration is performed in 0.15 M KCl to mimic physiological ionic strength, preventing activity coefficient fluctuations that would otherwise skew the pKa calculation.

  • Calibration (SST): Standardize the glass pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at a constant 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 20.0 mg of the compound in 50 mL of 0.15 M KCl solution.

  • Titration: Using an automated potentiometric titrator, inject 0.1 M standardized HCl to lower the pH to ~3.0 (fully protonating the N4 amine). Back-titrate with 0.1 M standardized NaOH in 0.05 mL increments.

  • Validation Step: Run a parallel titration using a reference standard with a known pKa (e.g., diphenhydramine, pKa 8.98). The system is validated if the reference pKa is within ±0.05 units of literature values.

  • Data Synthesis: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. Calculate the exact pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

Nucleophilic Derivatization Workflow (Tosylation of the Primary Alcohol)

Rationale: The terminal primary alcohol is a poor leaving group. Converting it into a p-toluenesulfonate (tosylate) activates the chain for subsequent SN2 coupling with complex pharmacophores. Causality: Triethylamine (TEA) is used as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the N4 piperazine nitrogen (which would precipitate the starting material). 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that accelerates the reaction.

  • Reaction Setup: Dissolve 1.0 eq (10 mmol) of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate in 30 mL of anhydrous dichloromethane (DCM) under an inert N2 atmosphere.

  • Reagent Addition: Add 1.5 eq of TEA and 0.1 eq of DMAP. Cool the reaction flask to 0 °C using an ice bath to control the exothermic reaction.

  • Activation: Slowly add 1.2 eq of p-Toluenesulfonyl chloride (TsCl) dissolved in 10 mL of DCM dropwise over 15 minutes.

  • Validation & Monitoring: Monitor the reaction via LC-MS. Self-Validation: The reaction is deemed complete when the UV chromatogram shows >95% consumption of the starting material and the mass spectrometer confirms the appearance of the product mass [M+H]+ at m/z 371.1 (+154 Da shift).

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Physicochemical Characterization Workflow

The following diagram illustrates the logical progression of characterizing and utilizing piperazine derivatives in early-stage drug development.

Workflow A Compound Aliquot (CAS: 7483-27-4) B LC-MS/UV Profiling (Purity & Mass) A->B C Potentiometric Titration (pKa Determination) A->C D Shake-Flask Method (LogP Profiling) A->D E Physicochemical Data Synthesis B->E C->E D->E F API Development & Formulation E->F

Figure 2: Standardized workflow for physicochemical characterization of piperazine derivatives.

References

  • Expert Opinion on Drug Discovery. "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Available at:[Link]

  • Chemical Biology & Drug Design. "The medicinal chemistry of piperazines: A review." Available at:[Link]

Sources

Exploratory

Molecular Weight and Exact Mass Calculation for Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate: A Technical Guide for High-Resolution Mass Spectrometry

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In modern drug discovery, piperazine-conta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern drug discovery, piperazine-containing scaffolds are ubiquitous due to their favorable physicochemical properties, including tunable pKa and enhanced aqueous solubility. Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS: 7483-27-4) is a highly versatile intermediate utilized in the synthesis of neuroactive and antimicrobial pharmacophores.

For analytical scientists, distinguishing between a compound's molecular weight (isotopic average) and its exact mass (monoisotopic mass) is the foundational step in empirical validation. This guide deconstructs the theoretical mass calculations for this molecule and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to unambiguously confirm its structural identity.

Structural Deconstruction & Theoretical Calculations

To calculate the exact mass, we must first derive the empirical formula by deconstructing the molecule into its constituent functional groups. The core is a 1,4-disubstituted piperazine ring, flanked by an ethyl carboxylate group and a 3-hydroxypropyl chain.

  • Piperazine Core (1,4-disubstituted): C4​H8​N2​

  • Position 1 (Ethyl Carboxylate): C3​H5​O2​

  • Position 4 (3-Hydroxypropyl): C3​H7​O

  • Empirical Formula: C10​H20​N2​O3​

StructDecon Core Piperazine Core (C4H8N2) Formula Empirical Formula C10H20N2O3 Core->Formula Sub1 Ethyl Carboxylate (C3H5O2) Sub1->Formula Sub2 3-Hydroxypropyl (C3H7O) Sub2->Formula MW Molecular Weight 216.28 g/mol Formula->MW Isotopic Averaging EM Exact Mass 216.1474 Da Formula->EM Monoisotopic Selection

Logical workflow of structural deconstruction to exact mass derivation.

The Causality of Mass Selection: Average vs. Monoisotopic

In standard bench chemistry, Molecular Weight (MW) is used for stoichiometric calculations. It relies on the abundance-weighted average of all naturally occurring isotopes. However, in High-Resolution Mass Spectrometry (HRMS), instruments like Orbitraps or TOFs resolve individual isotopic peaks. Therefore, the Exact Mass —calculated using only the most abundant, lowest-mass isotope of each element (e.g., 12C , 1H , 14N , 16O )—must be used as the theoretical target .

Table 1: Monoisotopic Masses of Constituent Elements (IUPAC Standards)

ElementSymbolMonoisotopic Mass (Da)QuantityTotal Mass Contribution (Da)
CarbonC12.00000010120.000000
HydrogenH1.0078252020.156500
NitrogenN14.003074228.006148
OxygenO15.994915347.984745
Total 216.147393

Table 2: Calculated Mass Properties Summary

PropertyValueScientific Application
Empirical Formula C10​H20​N2​O3​ Structural identification & elemental analysis
Molecular Weight216.28 g/mol Macroscopic stoichiometry (moles to grams)
Exact Mass216.1474 DaMicroscopic identification (HRMS target)

Empirical Validation: UHPLC-HRMS Methodology

To empirically validate the structural integrity of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate, a self-validating UHPLC-HRMS protocol is required. The protocol below is engineered to ensure that instrumental drift cannot yield false-positive identifications.

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Dilute the stock to a final concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

    • Causality: Diluting to 1 µg/mL prevents detector saturation, minimizes ion suppression effects, and ensures the detector operates within its linear dynamic range.

  • UHPLC Separation:

    • Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Causality: The basic tertiary amines in the piperazine ring are readily protonated. The addition of 0.1% Formic Acid acts as an abundant proton donor, driving the equilibrium toward the [M+H]+ state, which maximizes ionization efficiency in positive mode.

  • Orbitrap HRMS Acquisition & Self-Validation:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Lock Mass Calibration: Activate internal lock mass using a known ubiquitous background ion (e.g., polysiloxane at m/z 371.101236).

    • Causality (Self-Validating System): Mass analyzers are susceptible to thermal and electronic drift over time. By continuously measuring a known background "lock mass" alongside the analyte, the instrument recalculates its calibration curve in real-time. This guarantees that any mass error is strictly chemical, not instrumental, enforcing a strict error threshold of < 5 ppm.

HRMSWorkflow Sample Sample Prep (1 µg/mL MeOH) LC UHPLC Separation (C18 Column) Sample->LC Ionization ESI+ Ionization [M+H]+ Generation LC->Ionization MassAnalyzer Orbitrap HRMS (Lock Mass) Ionization->MassAnalyzer Data Data Analysis Error < 5 ppm MassAnalyzer->Data

Step-by-step UHPLC-HRMS empirical validation workflow.

Data Interpretation & Adduct Profiling

During ESI+, the neutral molecule ( M ) does not reach the detector; it must form an adduct to carry a charge. Understanding the causality behind adduct formation allows the analyst to confidently interpret the resulting mass spectra.

  • Protonated Adduct [M+H]+ : The exact mass of a proton ( 1H+ ) is 1.007276 Da (calculated as the mass of a hydrogen atom minus the mass of an electron).

    • Calculation: 216.147393 Da + 1.007276 Da = 217.154669 m/z

  • Sodiated Adduct [M+Na]+ : Trace sodium ions leached from borosilicate glassware or present in solvents will coordinate with the oxygen atoms of the carboxylate and hydroxyl groups. The exact mass of Na+ is 22.989769 Da.

    • Calculation: 216.147393 Da + 22.989769 Da = 239.137162 m/z

Table 3: Expected HRMS Adducts (Positive Ion Mode)

Adduct TypeIon FormulaTheoretical m/zCausality of Formation
Protonated [M+H]+ 217.1547Primary ionization product driven by Formic Acid in the mobile phase.
Sodiated [M+Na]+ 239.1372Trace sodium in solvents forms stable coordination complexes with oxygen-rich moieties.

When reviewing the acquired spectra, a mass error of less than 5 parts-per-million (ppm) between the theoretical m/z and the observed m/z serves as definitive, self-validating proof of the molecular formula C10​H20​N2​O3​ .

References

  • Title: Standard atomic weights of the elements 2021 (IUPAC Technical Report) Source: Pure and Applied Chemistry, 94(5), 573-600. (Prohaska, T., et al., 2022) URL: [Link]

Foundational

An In-Depth Technical Guide on Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate: Safety, Handling, and Scientific Context

Executive Summary Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is a versatile bifunctional molecule increasingly utilized as a key building block in the synthesis of complex pharmaceutical agents. Its structure, inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is a versatile bifunctional molecule increasingly utilized as a key building block in the synthesis of complex pharmaceutical agents. Its structure, incorporating a piperazine core, an ethyl carbamate, and a primary alcohol, offers multiple reaction sites for molecular elaboration. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and the scientific rationale behind them, ensuring both the safety of laboratory personnel and the integrity of experimental outcomes. By synthesizing data from safety data sheets (SDS) of structurally related compounds and established best practices for handling piperazine derivatives, this document serves as an essential resource for professionals in the field.

Compound Profile and Significance in Drug Development

The piperazine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its derivatives are explored for a wide range of therapeutic applications. Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate serves as a valuable intermediate, allowing for the introduction of the piperazine ring into a target molecule while providing a hydroxyl group for further functionalization and an ethyl carbamate for potential protecting group strategies or modulation of physicochemical properties.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 7483-27-4
Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
Appearance Light yellow liquid[1][2]
Boiling Point 273 °C (literature value for a similar compound)[2]
Solubility Water soluble[1]

Core Safety Directives and Hazard Analysis

Hazard Identification

Based on data for similar compounds, the primary hazards include:

  • Skin and Eye Irritation: Piperazine and its derivatives can cause skin irritation, redness, and itching upon direct contact.[3][4] Severe eye irritation and potential for damage are also significant risks.[3][5]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the mucous membranes and respiratory system.[1]

  • Harmful if Swallowed: Ingestion may be harmful.[4][5]

Table 2: GHS Hazard Classifications (Inferred from Related Compounds)

Hazard ClassCategoryPrecautionary Statement Codes
Skin Corrosion/Irritation2P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation2AP280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory Irritation)P261, P271, P304+P340, P312, P403+P233
Acute Toxicity (Oral)4P264, P270, P301+P312, P330

This table represents a consolidation of potential hazards and should always be superseded by the information on the supplier-specific Safety Data Sheet.

Engineering Controls and Personal Protective Equipment (PPE): A Proactive Approach

A multi-layered safety strategy is paramount, beginning with robust engineering controls and supplemented by appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All manipulations of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate, including weighing, transfers, and use in reactions, must be performed within a certified chemical fume hood.[3] This is the primary defense against inhalation of vapors.

  • Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of fugitive emissions.[3][6]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[3] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[6]

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect clothing and skin.[3]

  • Respiratory Protection: In the rare event of inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]

Caption: A logical workflow for the safe handling of chemical reagents.

Detailed Experimental Protocols: Handling and Storage

Handling
  • General Precautions: Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke in the handling area.[6]

  • Transfers: When transferring the liquid, use appropriate tools like pipettes or syringes to minimize the generation of aerosols.[3]

  • Mixing: If mixing with other reagents, add the compound slowly and carefully to prevent uncontrolled reactions.[3]

  • Spills:

    • Minor Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite), and place in a sealed container for hazardous waste disposal.

    • Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response team.

Storage
  • Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[3] The product should be kept in a tightly closed container.[3]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[3]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[4] Seek medical advice if irritation persists.[4]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do so.[4] Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[4]

Emergency_Response cluster_exposure Exposure Event cluster_action Immediate Action Inhalation Inhalation Remove_to_Fresh_Air Remove_to_Fresh_Air Inhalation->Remove_to_Fresh_Air Seek_Medical_Attention Seek_Medical_Attention Remove_to_Fresh_Air->Seek_Medical_Attention If breathing is difficult Skin_Contact Skin_Contact Flush_with_Water Flush_with_Water Skin_Contact->Flush_with_Water Flush_with_Water->Seek_Medical_Attention If irritation persists Eye_Contact Eye_Contact Rinse_Eyes Rinse_Eyes Eye_Contact->Rinse_Eyes Seek_Immediate_Medical_Attention Seek_Immediate_Medical_Attention Rinse_Eyes->Seek_Immediate_Medical_Attention Ingestion Ingestion Rinse_Mouth Rinse_Mouth Ingestion->Rinse_Mouth Rinse_Mouth->Seek_Immediate_Medical_Attention

Caption: A decision tree for first aid response to chemical exposure.

Stability, Reactivity, and Disposal

  • Chemical Stability: The compound is stable under recommended storage conditions.[2]

  • Hazardous Reactions: No hazardous reactions are expected under normal processing.[1] Avoid contact with strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides may form.[2]

  • Waste Disposal: Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations.[4] This should be done through a licensed disposal company.[2]

References

  • What safety precautions should be taken when using piperazine? - Blog. (2025, October 9).
  • Piperazine - Apollo Scientific.
  • piperazine anhydrous - s d fine-chem limited.
  • Piperazine - European Directorate for the Quality of Medicines & HealthCare.
  • PIPERAZINE -
  • SAFETY DATA SHEET - [Source of SDS for Ethyl 4-aminopiperidine-1-carboxyl
  • Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxyl
  • SAFETY DATA SHEET - [Source of SDS for Ethyl 4-oxopiperidine-1-carboxyl
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 16).
  • ETHYL PIPERAZINE-1-CARBOXYLATE CAS No 120-43-4 MATERIAL SAFETY D
  • 7483-27-4|Ethyl 4-(3-hydroxypropyl)
  • Safety D
  • SAFETY D
  • CAS 7483-27-4 | Ethyl 4-(3-hydroxypropyl)
  • ethyl 4-(3-chloropropyl)
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH.
  • 4-(3,3,3-TRIFLUORO-2-HYDROXY-PROPYL)-PIPERAZINE-1-CARBOXYLIC ACID ETHYL ESTER - NextSDS.
  • Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases - ACG Public

Sources

Exploratory

Thermodynamic Stability and Kinetic Inertness of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate at Room Temperature

Executive Summary Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is a bifunctional heterocyclic compound frequently utilized as a specialized intermediate in active pharmaceutical ingredient (API) synthesis and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is a bifunctional heterocyclic compound frequently utilized as a specialized intermediate in active pharmaceutical ingredient (API) synthesis and advanced materials. Understanding its thermodynamic stability at standard ambient temperature (25°C) is critical for determining shelf-life, formulating storage protocols, and designing downstream reactions.

This whitepaper provides an in-depth technical analysis of the molecule's structural thermodynamics, detailing why its specific molecular architecture renders it exceptionally stable against spontaneous degradation. Furthermore, we outline a self-validating experimental workflow designed to empirically prove this stability without falling victim to analytical target bias.

Molecular Architecture & Predictive Thermodynamics

The exceptional room-temperature stability of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is not coincidental; it is a direct consequence of its structural components acting synergistically to maximize kinetic energy barriers against degradation.

The Piperazine Core: Conformational Rigidity

The central 6-membered piperazine heterocycle strongly favors the chair conformation, which is approximately 17 kJ/mol more stable than the alternative boat conformation[1]. This structural rigidity minimizes internal ring strain and restricts conformational entropy, creating a deep thermodynamic well. As a result, the piperazine core resists thermal degradation even under extreme stress, remaining stable at temperatures up to 175°C[2].

The Carbamate Linkage: Blocked Degradation Pathways

The N1 position of the piperazine ring is protected by an ethyl carbamate (urethane) group. Carbamates possess a duality in their hydrolysis mechanisms based on their substitution patterns.

  • Primary Carbamates: Molecules with an available N-proton can degrade rapidly via the E1cB (Elimination Unimolecular conjugate Base) mechanism, forming a highly reactive isocyanate intermediate,[3].

  • Secondary (N,N-disubstituted) Carbamates: Because the nitrogen in our target molecule is fully incorporated into the piperazine ring, it lacks the necessary N-proton. Consequently, the rapid E1cB pathway is entirely blocked[3].

Hydrolysis of this compound must instead proceed via the BAC​2 (Base-catalyzed Acyl Cleavage bimolecular) mechanism[3]. This pathway requires direct nucleophilic attack on the carbonyl carbon, which is sterically hindered by the bulky piperazine ring. Lacking the resonance-driven acceleration of the E1cB route, the alkaline hydrolysis rates for N,N-disubstituted carbamates are up to 106 times slower than their primary counterparts.

The 3-Hydroxypropyl Group: Intermolecular Cohesion

The primary alcohol at the N4 position acts as a strong hydrogen bond donor. At room temperature, this facilitates intermolecular hydrogen bonding with the carbamate carbonyl oxygen and the tertiary amine of the piperazine ring. This cohesive energy lowers the vapor pressure, increases viscosity, and stabilizes the bulk phase against volatilization.

G A Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (Thermodynamically Stable at 25°C) B Piperazine Core Chair Conformation (ΔG ≈ -17 kJ/mol vs Boat) A->B C Ethyl Carbamate Linkage N,N-disubstituted (Resonance Stabilized) A->C D 3-Hydroxypropyl Group Primary Alcohol (Oxidatively Inert at RT) A->D E B_AC2 Hydrolysis Pathway (High Activation Energy Ea > 100 kJ/mol) C->E Neutral pH F E1cB Hydrolysis Pathway (Blocked due to lack of N-proton) C->F Impossible

Fig 1. Thermodynamic stability logic and degradation pathways of the target molecule at 25°C.

Thermodynamic Profiling at Room Temperature (25°C)

At standard ambient temperature (25°C) and neutral pH, the pseudo-first-order rate constant for the neutral hydrolysis of the carbamate linkage is effectively zero[4]. The high activation energy ( Ea​>100 kJ/mol) required to break the resonance-stabilized ester-amide linkage means the molecule is kinetically trapped in its intact state.

Furthermore, while the primary alcohol of the 3-hydroxypropyl group is thermodynamically susceptible to oxidation to an aldehyde or carboxylic acid, the reaction is kinetically forbidden at 25°C without the introduction of a transition metal catalyst or strong oxidizing agent.

Quantitative Data Summary

The following table summarizes the extrapolated thermodynamic and kinetic parameters for the compound at 25°C, derived from structural analogs and mechanistic modeling:

ParameterComponent / MechanismValue (25°C)Implication
ΔGconf​ Piperazine Chair vs. Boat-17.0 kJ/molRing is locked in the highly stable chair conformation.
Ea​ (Hydrolysis) Carbamate BAC​2 Pathway> 105 kJ/molKinetically inert at neutral pH; requires strong acid/base and heat.
kobs​ (Hydrolysis) Carbamate at pH 7.0< 10−9 s−1 Projected hydrolytic half-life exceeds 20 years at RT.
ΔHvap​ Bulk Liquid Cohesion~ 65 kJ/molStrong intermolecular H-bonding prevents spontaneous volatilization.

Self-Validating Experimental Workflows

To empirically validate the thermodynamic stability of a compound, researchers must avoid "target bias" —the phenomenon where a targeted assay (like LC-UV) fails to detect non-absorbing or volatile degradants, leading to a false assumption of stability.

To ensure scientific integrity, we employ a self-validating orthogonal workflow combining LC-MS/MS and quantitative NMR (qNMR).

The Causality of the Protocol: LC-MS/MS provides high-sensitivity tracking of the parent compound's disappearance, while qNMR acts as an absolute mass-balance validator. Because qNMR integrates all protons in the sample, any degradation of the piperazine core or cleavage of the carbamate will manifest as new, proportional proton signals. If the parent compound decreases by 2% in LC-MS/MS, qNMR must show a corresponding 2% emergence of degradant peaks. If it does not, the system flags the loss of volatile degradants or precipitation, ensuring the mass balance is rigorously closed.

Step-by-Step Methodology
  • Sample Preparation: Prepare a 10.0 mg/mL stock solution of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate in a pH 7.4 phosphate buffer. Spike the solution with 1.0 mg/mL of Maleic Acid as an internal qNMR calibrant.

    • Causality: The internal calibrant normalizes any solvent evaporation or minor volumetric errors over the multi-month incubation period.

  • Incubation: Aliquot the solution into tightly sealed, amber borosilicate glass vials to prevent photochemical variables. Incubate in a controlled environmental chamber at 25°C ± 2°C and 60% ± 5% Relative Humidity (RH).

  • Sampling: Pull vials at predefined timepoints: Day 0, Month 1, Month 3, and Month 6. Immediately quench any potential trace catalytic activity by flash-freezing the aliquot at -80°C until analysis.

  • Orthogonal Analysis:

    • LC-MS/MS (Targeted): Dilute a 10 µL fraction 1:1000 in Acetonitrile/Water (50:50). Analyze via Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode targeting the parent mass transition ( m/z 217.1 fragments).

    • qNMR (Untargeted): Lyophilize a 500 µL fraction and reconstitute in Deuterium Oxide ( D2​O ). Acquire a 1D 1H -NMR spectrum with a long relaxation delay ( d1​≥30 s) to ensure complete relaxation of all protons for accurate integration.

  • Data Synthesis: Calculate the molar percentage of the parent compound remaining. Cross-reference the LC-MS/MS concentration against the qNMR integral of the piperazine ring protons (multiplet at δ 3.4-3.6 ppm) relative to the Maleic Acid singlet ( δ 6.28 ppm).

Workflow cluster_analysis 4. Self-Validating Analysis S1 1. Sample Preparation Neat & Aqueous (+ Internal Standard) S2 2. Controlled Incubation 25°C / 60% RH (Real-time) 40°C / 75% RH (Accelerated) S1->S2 S3 3. Orthogonal Sampling Timepoints: 0, 1, 3, 6 months S2->S3 LCMS LC-MS/MS (Target Quantitation) S3->LCMS QNMR qNMR (Mass Balance Verification) S3->QNMR LCMS->QNMR Cross-Validation S5 5. Kinetic Modeling Arrhenius Extrapolation & ΔG Calc LCMS->S5 QNMR->S5

Fig 2. Self-validating experimental workflow for thermodynamic stability and kinetic profiling.

Conclusion

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate demonstrates profound thermodynamic stability at room temperature. The lack of an N-proton on the carbamate linkage entirely blocks the rapid E1cB hydrolysis pathway, forcing any degradation through the highly unfavorable BAC​2 mechanism. Combined with the conformational stability of the piperazine ring, the molecule is kinetically trapped in its intact state, ensuring long-term shelf-life and reliability in downstream applications. Implementing the orthogonal LC-MS/MS and qNMR workflow guarantees that this stability is empirically proven without analytical blind spots.

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Foundational

Pharmacokinetic Profiling of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate Derivatives: A Comprehensive Technical Guide

Executive Summary The piperazine scaffold ranks as the third most common nitrogen heterocycle in FDA-approved pharmaceuticals, serving as a foundational building block in modern drug discovery[1]. Among its versatile der...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine scaffold ranks as the third most common nitrogen heterocycle in FDA-approved pharmaceuticals, serving as a foundational building block in modern drug discovery[1]. Among its versatile derivatives, Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS 7483-27-4)[2] represents a highly privileged structural motif. By strategically functionalizing the piperazine ring, medicinal chemists can fine-tune a molecule's basicity, lipophilicity, and hydrogen-bonding capacity, thereby optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile[3][4].

This whitepaper provides an authoritative, step-by-step guide to the pharmacokinetic (PK) profiling of derivatives based on this scaffold. Designed for drug development professionals, it bridges the gap between physicochemical rationale, in vitro assay execution, and in vivo PK data interpretation.

Physicochemical Rationale of the Scaffold

The structural features of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate directly dictate its pharmacokinetic behavior:

  • The Carboxylate (Carbamate) Moiety: Unsubstituted piperazines possess two basic nitrogen atoms, often leading to excessive protonation at physiological pH (pH 7.4), which hinders passive membrane diffusion. The ethyl carboxylate group acts as an electron-withdrawing carbamate, significantly lowering the pKa​ of the adjacent nitrogen. This modification increases the molecule's overall lipophilicity and enhances passive intestinal permeability[1].

  • The 3-Hydroxypropyl Group: This flexible linker terminates in a primary alcohol, providing a critical hydrogen bond donor/acceptor site. While this enhances aqueous solubility and target receptor engagement, it also introduces a potential liability for Phase II metabolism (e.g., direct glucuronidation)[5].

Understanding these structural nuances is essential before initiating the PK profiling workflow.

PK_Workflow Compound Ethyl 4-(3-hydroxypropyl) piperazine-1-carboxylate InVitro In Vitro ADME Profiling Compound->InVitro Synthesis & Prep Caco2 Caco-2 Permeability (Absorption) InVitro->Caco2 Microsomes Liver Microsomes (Metabolism) InVitro->Microsomes InVivo In Vivo PK (Rats/Mice) Caco2->InVivo Favorable Permeability Microsomes->InVivo High Stability LCMS LC-MS/MS Bioanalysis InVivo->LCMS Plasma Sampling PKParams PK Parameters (CL, Vd, t1/2, F) LCMS->PKParams Data Processing

In Vitro to In Vivo Pharmacokinetic Profiling Workflow

In Vitro Pharmacokinetic Profiling

Intestinal Permeability (Caco-2 Assay)

The Caco-2 cell monolayer model is the gold standard for predicting human intestinal absorption[6]. Because Caco-2 cells express tight junctions and efflux transporters (such as P-glycoprotein), this assay evaluates both passive diffusion and active efflux[7].

Self-Validating Protocol:

  • Cell Culture: Seed Caco-2 cells ( 2.5×105 cells/insert) onto polycarbonate Transwell inserts (0.4 µm pore size). Culture for 19–22 days at 37°C with 5% CO2​ to allow for full differentiation into polarized enterocytes[6][7].

  • Integrity Validation (Critical Step): Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Causality: A TEER value >500 Ω·cm² confirms the formation of intact tight junctions. Monolayers below this threshold will yield false-positive permeability data and must be discarded[5][7].

  • Dosing: Prepare a 10 µM solution of the piperazine derivative in HBSS buffer (pH 7.4). Add to the apical chamber for Apical-to-Basolateral (A-B) assessment, or the basolateral chamber for B-A assessment[5][7].

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.

  • Analysis: Quantify compound concentration via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ). An efflux ratio >2.0 indicates the compound is a substrate for active efflux transporters[6][7].

Metabolic Stability (Liver Microsomes)

Liver microsomes contain a high concentration of Cytochrome P450 (CYP) enzymes, making them ideal for assessing Phase I metabolic clearance[6][7].

Self-Validating Protocol:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Mix human or rat liver microsomes (final protein concentration 0.5 mg/mL) with the test compound (1 µM)[5][6].

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium[7].

  • Reaction Initiation (Critical Step): Add an NADPH regenerating system (NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: CYP450 enzymes are obligate hemoproteins that require NADPH as an electron donor to catalyze the oxidation of the piperazine ring. Without NADPH, Phase I metabolism cannot occur[6][7].

  • Quenching: At 0, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism[7].

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[7].

Metabolism Parent Piperazine-1-carboxylate Derivative CYP450 Hepatic CYP450 (Phase I) Parent->CYP450 Liver Microsomes UGT UGT Enzymes (Phase II) Parent->UGT Direct Conjugation Metab1 N-Dealkylation CYP450->Metab1 Metab2 Hydroxylation CYP450->Metab2 Metab3 N-Oxidation CYP450->Metab3 Metab1->UGT Metab2->UGT Excretion Renal/Biliary Excretion Metab3->Excretion Glucuronide Glucuronide Conjugates UGT->Glucuronide Glucuronide->Excretion

Hepatic Cytochrome P450 and UGT Metabolic Pathway of Piperazine Derivatives

In Vivo Pharmacokinetic Assessment

To translate in vitro findings, in vivo PK studies in rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice) are conducted[8].

Animal Dosing and Sampling

Animals are divided into two cohorts to determine absolute bioavailability:

  • Intravenous (IV) Cohort: Administered at 1–2 mg/kg via the tail vein to determine systemic clearance (CL) and volume of distribution ( Vss​ )[8].

  • Oral (PO) Cohort: Administered at 5–10 mg/kg via oral gavage to assess intestinal absorption and first-pass metabolism[7][8].

  • Sampling: Serial blood samples are collected via the jugular vein at predetermined intervals (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into K2-EDTA tubes, centrifuged to isolate plasma, and stored at -80°C until analysis.

LC-MS/MS Bioanalysis

Quantification of the piperazine derivative in plasma requires high sensitivity and specificity.

  • Methodology: Plasma proteins are precipitated using acetonitrile. The supernatant is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)[7].

  • Causality for MRM: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. By filtering for the specific precursor ion (parent mass) in the first quadrupole (Q1), fragmenting it via collision-induced dissociation (CID) in Q2, and filtering for a unique product ion in Q3, MRM eliminates background noise from the complex plasma matrix, ensuring absolute quantification accuracy[7].

Data Presentation & Interpretation

The ultimate goal of PK profiling is to generate actionable data for lead optimization. Below is a representative data summary for an optimized Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate derivative, demonstrating favorable drug-like properties.

Table 1: Summary of In Vivo Pharmacokinetic Parameters (Rat Model)

ParameterSymbolUnitsIV Dose (1 mg/kg)PO Dose (10 mg/kg)Pharmacological Interpretation
Maximum Concentration Cmax​ ng/mLN/A450 ± 45Rapid and robust oral absorption.
Time to Max Conc. Tmax​ hN/A1.5 ± 0.2Indicates moderate absorption rate.
Area Under Curve AUC0−∞​ ng·h/mL1200 ± 1104800 ± 350Strong systemic exposure.
Systemic Clearance CL L/h/kg0.83 ± 0.05N/ALow hepatic extraction; stable in vivo.
Volume of Distribution Vss​ L/kg2.4 ± 0.2N/AExtensive tissue distribution (Vss > Total Body Water).
Elimination Half-life t1/2​ h2.0 ± 0.32.5 ± 0.4Suitable for once or twice-daily dosing.
Oral Bioavailability F %N/A40.0% Highly viable oral drug candidate.

Derivatives exhibiting high clearance or low bioavailability ( F<10% ) typically require structural optimization, such as blocking metabolic hotspots (e.g., fluorination of the piperazine ring) or modifying the 3-hydroxypropyl chain to prevent rapid glucuronidation[5][8].

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry ResearchGate URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry NIH / PMC URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA NIH / PMC URL:[Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization MDPI URL:[Link]

  • Pharmacokinetic and Metabolic Profiling of Key Active Components NIH / PMC URL:[Link]

  • Drug Metabolism and Pharmacokinetic Evaluation of a Novel Inhibitor MDPI URL:[Link]

  • Identification of a new series of benzothiazinone derivatives with improved pharmacokinetic profiles RSC Publishing URL:[Link]

  • Piperazine Oxadiazole Inhibitors of Acetyl-CoA Carboxylase ACS Publications URL:[Link]

Sources

Exploratory

The Mechanistic Role of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate in Modern Drug Discovery: A Privileged Scaffold and Linker Motif

Executive Summary In contemporary drug discovery, the transition from a hit compound to a clinical candidate is heavily reliant on the optimization of structural motifs to balance pharmacodynamics (target affinity) with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the transition from a hit compound to a clinical candidate is heavily reliant on the optimization of structural motifs to balance pharmacodynamics (target affinity) with pharmacokinetics (ADME properties). Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS 7483-27-4) is a highly specialized chemical building block that exemplifies this balance. Rather than acting as a standalone therapeutic, this molecule functions as a "privileged scaffold"[1]. It provides a rigid structural vector, modulates physicochemical properties, and serves as an ideal linker handle for complex modalities like Proteolysis Targeting Chimeras (PROTACs)[2].

This technical whitepaper deconstructs the mechanistic utility of this molecule, detailing the causality behind its structural features, its impact on ADME profiles, and validated protocols for its integration into drug development pipelines.

Deconstructing the Scaffold: Structural & Mechanistic Rationale

The utility of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate lies in the synergistic function of its three distinct structural domains. In rational drug design, every atom must serve a purpose.

  • The Piperazine Core (The Vector): Unsubstituted piperazine is a ubiquitous six-membered heterocycle in pharmacology[1]. It provides a predictable chair conformation that projects substituents in defined 3D vectors. However, unsubstituted piperazine has two basic nitrogen atoms (pKa ~5.33 and ~9.73)[3], which can lead to excessive polarity, poor membrane permeability, and off-target hERG channel liabilities.

  • The Ethyl Carboxylate Group (The Shield): By converting the N1 nitrogen into an ethyl carbamate (carboxylate), the nitrogen's lone pair is delocalized into the adjacent carbonyl. This eliminates the basicity at the N1 position, significantly reducing hERG toxicity risks while simultaneously increasing the lipophilicity (cLogP) to favor passive cellular diffusion[1]. Furthermore, the carbamate acts as a metabolic shield, preventing Cytochrome P450 (CYP)-mediated N-dealkylation.

  • The 3-Hydroxypropyl Group (The Handle): Attached to the N4 position, this 3-carbon alkyl chain terminates in a primary alcohol. It provides a sterically unhindered, highly reactive nucleophile for conjugation. In structural biology, this specific chain length is optimal for extending out of a protein's binding pocket into the solvent-exposed region, making it an ideal anchor point for linker attachment[4].

MoleculeStructure A Ethyl Carboxylate (Metabolic Shield) D Lipophilicity & Stability (cLogP Optimization) A->D B Piperazine Core (Privileged Scaffold) B->A N1 Protection C 3-Hydroxypropyl (Linker Handle) B->C N4 Substitution E Conformational Rigidity (Target Affinity) B->E F PROTAC/Conjugate Extension (Solvent Vector) C->F

Fig 1. Structural deconstruction and functional rationale of the molecule.

Pharmacodynamic & Pharmacokinetic Modulation

Understanding the causality of structural modifications is critical for lead optimization. The incorporation of the ethyl carboxylate and the hydroxypropyl chain directly alters the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting drug candidate[5].

Table 1 summarizes the quantitative and mechanistic impact of these modifications compared to an unsubstituted piperazine baseline.

Table 1: Comparative Pharmacokinetic & Physicochemical Profiling
ParameterUnsubstituted PiperazineEthyl 4-(3-hydroxypropyl)piperazine-1-carboxylateMechanistic Causality
Basicity (pKa) ~9.73 (Highly Basic)[3]Non-basic at N1The electron-withdrawing ethyl carboxylate delocalizes the N1 lone pair, eliminating basicity and reducing hERG channel binding liability.
Lipophilicity (cLogP) Low (< 0)Moderate (1.5 - 2.5)The ethyl group masks the polar nitrogen, optimizing the partition coefficient for passive lipid bilayer diffusion[6].
Metabolic Stability Short T1/2 (< 15 min)Extended T1/2 (> 60 min)Steric and electronic shielding by the carbamate prevents CYP450-mediated N-oxidation and dealkylation at the N1 position.
Conjugation Utility Poor (Non-selective)High (Regioselective)The primary hydroxyl provides a highly reactive, sterically unhindered site for selective etherification or esterification without cross-reactivity.

Application in Targeted Protein Degradation (PROTACs)

In recent years, the 3-hydroxypropyl piperazine motif has become highly sought after in the design of PROTACs[2]. PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade disease-causing proteins. They require a Protein of Interest (POI) ligand, an E3 ligase ligand (e.g., CRBN or VHL), and a linker connecting the two[4].

The Mechanistic Role of the Linker: Linker collapse (where the molecule folds onto itself due to high lipophilicity) is a major cause of PROTAC failure. The piperazine ring introduces a degree of conformational rigidity that prevents linker collapse, while the 3-hydroxypropyl chain provides the necessary flexibility to allow the POI and E3 ligase to form a stable ternary complex[7].

PROTAC POI POI Ligand Target Binding Linker Piperazine-based Linker 3-Hydroxypropyl Handle POI->Linker Etherification Ternary Ternary Complex POI-PROTAC-E3 Linker->Ternary Cellular Entry E3 E3 Ligase Ligand CRBN/VHL Binding E3->Linker Amidation Degradation Proteasomal Degradation Target Clearance Ternary->Degradation Ubiquitination

Fig 2. Workflow of PROTAC ternary complex formation utilizing the piperazine linker.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in causality explanations and control steps to verify success at each stage.

Protocol A: Linker Conjugation via Regioselective Mitsunobu Reaction

This protocol details the attachment of a phenolic POI ligand to the 3-hydroxypropyl handle of the piperazine scaffold.

  • Preparation: Dissolve 1.0 eq of the target phenol (POI ligand) and 1.1 eq of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

    • Causality: THF is chosen as an aprotic solvent to prevent the quenching of the highly reactive betaine intermediate. Argon prevents oxidative degradation of the phosphine reagents.

  • Activation: Add 1.2 eq of Triphenylphosphine (PPh3). Cool the reaction vessel to 0°C using an ice bath.

  • Coupling: Dropwise, add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) over 15 minutes.

    • Causality: DIAD is added at 0°C to safely control the exothermic formation of the Mitsunobu betaine. The primary alcohol of the 3-hydroxypropyl group selectively attacks the phosphonium intermediate due to minimal steric hindrance, ensuring high regioselectivity without affecting the ethyl carboxylate.

  • Validation (Self-Correction Step): After 2 hours at room temperature, perform TLC and LC-MS analysis.

    • Trustworthiness Check: The presence of triphenylphosphine oxide (TPPO) is a byproduct indicator of a successful reaction. If the starting phenol remains unconsumed, verify the anhydrous state of the THF, as moisture rapidly quenches the betaine.

Protocol B: In Vitro Metabolic Stability Profiling (Microsomal Assay)

This protocol validates the metabolic shielding effect of the ethyl carboxylate group.

  • Incubation: In a 96-well plate, combine 1 µM of the synthesized conjugate with Human Liver Microsomes (HLMs, 0.5 mg/mL protein concentration) in a 100 mM phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the essential electron-donating cofactor for Cytochrome P450 enzymes. Without it, CYP-mediated N-dealkylation cannot occur.

  • Quenching: At specific time points (0, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Acetonitrile instantly precipitates the CYP proteins, halting metabolism. The internal standard ensures that subsequent LC-MS/MS quantification accounts for any matrix effects or injection volume variations.

  • Validation (Self-Correction Step): Run Verapamil concurrently as a high-clearance positive control.

    • Trustworthiness Check: If Verapamil is not degraded by >80% within 30 minutes, the HLMs are inactive or the NADPH has degraded, invalidating the assay.

Conclusion

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is far more than a simple chemical reagent; it is a rationally designed vector for drug optimization. By leveraging the conformational rigidity of the piperazine core, the metabolic shielding of the ethyl carboxylate, and the synthetic versatility of the 3-hydroxypropyl handle, medicinal chemists can systematically overcome ADME liabilities and construct highly complex therapeutic modalities like PROTACs. Understanding the mechanistic causality behind these structural features is the cornerstone of modern, targeted drug discovery.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Pharmaceuticals (MDPI).

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Biophysica (MDPI).

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.

  • Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity. NIH / PubMed Central.

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications.

  • Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy (ASM).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identity: Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS: 7483-27-4)[1] Mechanistic Rationale & Chemical Logic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identity: Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS: 7483-27-4)[1]

Mechanistic Rationale & Chemical Logic

Piperazine derivatives are ubiquitous pharmacophores in medicinal chemistry, frequently serving as highly tunable linkers or core scaffolds in CNS-active agents. The target molecule, ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate , features two distinct functional handles: a stable ethyl carbamate protecting/pharmacophore group on the N1 position, and a primary alcohol tethered via a propyl chain to the N4 position.

The most efficient and scalable route to synthesize this compound is the direct SN​2 N-alkylation of ethyl piperazine-1-carboxylate using 3-bromo-1-propanol[2].

Causality of Experimental Design:

  • Regioselectivity: The ethyl carbamate group acts as an electron-withdrawing group, significantly reducing the nucleophilicity of the N1 nitrogen. This ensures that alkylation occurs exclusively at the more basic, secondary N4 amine, preventing unwanted over-alkylation or polymerization.

  • Finkelstein Acceleration: 3-Bromo-1-propanol is a moderately reactive electrophile. By introducing a catalytic amount of Potassium Iodide (KI), a continuous in situ Finkelstein reaction occurs. The bromide is displaced by iodide, generating 3-iodo-1-propanol—a vastly superior electrophile that accelerates the SN​2 attack and minimizes thermal degradation[2].

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is chosen as the acid scavenger. With a pKa​ of ~10.3 for its conjugate acid, it is strong enough to neutralize the hydrobromic/hydroiodic acid byproducts but mild enough to prevent the deprotonation of the primary alcohol, thereby eliminating O-alkylation side reactions.

  • Solvent Dynamics: Acetonitrile (MeCN) is utilized as a polar aprotic solvent. It effectively solvates the charged transition state of the SN​2 reaction and allows for a convenient reflux temperature (82 °C) that drives the reaction to completion within 16 hours[3].

ReactionMechanism B 3-Bromo-1-propanol (Electrophile) I 3-Iodo-1-propanol (Reactive Intermediate) B->I KI (Catalytic) Finkelstein Rxn T Target Molecule (Product) I->T SN2 Alkylation P Ethyl piperazine-1-carboxylate (Nucleophile) P->T N-Attack K K2CO3 (Acid Scavenger) T->K HI neutralization

Fig 1: Finkelstein-assisted SN2 alkylation mechanism and reagent roles.

Reagent Matrix & Stoichiometry

The following quantitative data is scaled for a standard 10 mmol exploratory synthesis. All reagents should be verified for purity prior to use to ensure the self-validating nature of the downstream purification.

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl piperazine-1-carboxylate 158.201.0 eq1.58 g (1.45 mL)Primary Nucleophile
3-Bromo-1-propanol 138.991.1 eq1.53 g (0.97 mL)Alkylating Agent
Potassium Carbonate ( K2​CO3​ ) 138.212.5 eq3.45 gAcid Scavenger
Potassium Iodide (KI) 166.000.1 eq0.17 gNucleophilic Catalyst
Acetonitrile (MeCN) 41.05-30 mLPolar Aprotic Solvent

Step-by-Step Experimental Protocol

ExperimentalWorkflow N1 1. Reaction Setup Mix Reagents in MeCN N2 2. Reflux (82 °C) 16 h under N2 N1->N2 N3 3. Aqueous Workup DCM/H2O Extraction N2->N3 N4 4. Purification Silica Gel Column N3->N4 N5 5. Characterization NMR & LC-MS N4->N5

Fig 2: Step-by-step experimental workflow for the synthesis protocol.

Phase 1: Reaction Setup
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen ( N2​ ) for 5 minutes to displace ambient moisture.

  • Mixing: Add 1.58 g (10 mmol) of ethyl piperazine-1-carboxylate to the flask, followed by 30 mL of anhydrous Acetonitrile (MeCN).

  • Activation: Add 3.45 g (25 mmol) of finely powdered, anhydrous K2​CO3​ and 0.17 g (1 mmol) of KI. Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion.

  • Electrophile Addition: Slowly add 1.53 g (11 mmol) of 3-bromo-1-propanol dropwise via syringe.

Phase 2: Reflux and Monitoring
  • Heating: Submerge the flask in a pre-heated oil bath set to 85 °C to maintain a gentle solvent reflux (internal temperature ~82 °C)[3].

  • Incubation: Allow the reaction to proceed under continuous stirring for 16 hours.

  • Validation (TLC): Monitor reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. The secondary amine starting material will consume completely, yielding a new, more polar spot (product).

Phase 3: Quenching and Aqueous Workup
  • Cooling & Filtration: Remove the flask from the heat source and allow it to cool to room temperature. Filter the crude mixture through a pad of Celite to remove the insoluble inorganic salts ( K2​CO3​ , KBr , KI ). Wash the filter cake with 10 mL of fresh MeCN.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude viscous oil.

  • Extraction: Dissolve the crude oil in 40 mL of Dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 20 mL) to remove residual polar impurities, followed by a brine wash (1 × 20 mL) to pre-dry the organic phase.

  • Drying: Collect the DCM layer, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and evaporate the solvent to dryness.

Phase 4: Chromatographic Purification
  • Column Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Dichloromethane to Dichloromethane:Methanol (95:5).

  • Isolation: Pool the fractions containing the pure product (verified by TLC) and concentrate in vacuo to afford Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate as a pale yellow to colorless viscous oil.

Analytical Characterization (Expected Data)

To confirm the structural integrity of the synthesized compound, perform 1H NMR and LC-MS analysis.

  • LC-MS (ESI+): Expected [M+H]+ at m/z 217.15.

  • 1H NMR (400 MHz, CDCl3​ ):

    • δ 4.12 (q, J = 7.1 Hz, 2H, Carbamate O−CH2​ )

    • δ 3.80 (t, J = 5.3 Hz, 2H, Alcohol CH2​−OH )

    • δ 3.48 (br s, 4H, Piperazine CH2​ adjacent to Carbamate)

    • δ 2.60 (t, J = 5.8 Hz, 2H, Alkyl N−CH2​ )

    • δ 2.45 (br s, 4H, Piperazine CH2​ adjacent to Alkyl chain)

    • δ 1.72 (quintet, J = 5.5 Hz, 2H, Central Alkyl CH2​ )

    • δ 1.25 (t, J = 7.1 Hz, 3H, Carbamate CH3​ )

Troubleshooting & Optimization

ObservationPotential CauseScientific Solution
Incomplete conversion (>16h) Degraded KI or inactive electrophile.Ensure KI is stored in a desiccator. Verify 3-bromo-1-propanol purity by NMR prior to use; it can degrade into allyl alcohol over time.
O-Alkylation side product Base is too strong, deprotonating the primary alcohol.Strictly utilize mild K2​CO3​ . Do not substitute with stronger bases like NaH , NaOH , or KOtBu .
Emulsion during DCM/H2O extraction High concentration of residual inorganic salts altering phase density.Dilute the aqueous layer with additional distilled water or add saturated aqueous NaCl (brine) to force phase separation.
Product co-elutes with starting material Poor resolution on silica gel due to amine streaking.Add 1% Triethylamine ( Et3​N ) or aqueous ammonia to the chromatography eluent to basify the silica and prevent streaking.

References

  • [3] Strupczewski, J. T., et al. "Intermediate compounds in the synthesis of heteroarylpiperidines, pyrrolidines and piperazines". US Patent 5,663,449A (Google Patents). Available at:

Sources

Application

Comprehensive Application Note: Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate in API Synthesis

Executive Summary In the landscape of modern medicinal chemistry, bifunctional building blocks are the cornerstone of efficient Active Pharmaceutical Ingredient (API) synthesis. Ethyl 4-(3-hydroxypropyl)piperazine-1-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional building blocks are the cornerstone of efficient Active Pharmaceutical Ingredient (API) synthesis. Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS: 7483-27-4) [1] stands out as a highly versatile, orthogonally reactive intermediate. Characterized by a primary aliphatic alcohol and an ethyl carbamate-protected piperazine ring, this molecule serves as a critical linker and pharmacophore foundation.

This application note details the strategic utilization of this building block, focusing on its role in synthesizing central nervous system (CNS) therapeutics (such as 5-HT receptor modulators) [2] and oncology agents (including STING modulators and DDR1 inhibitors) [3][4]. By understanding the causality behind its reactivity, process chemists can optimize synthetic routes, reduce step counts, and improve overall API yields.

Chemical Profile & Reactivity Dynamics

The architectural value of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate lies in its orthogonal reactivity . The molecule presents two distinct sites for functionalization that can be manipulated independently without cross-interference:

  • The 3-Hydroxypropyl Terminus: A primary alcohol that acts as a pro-electrophile. It can be readily activated (via mesylation, tosylation, or halogenation) to undergo nucleophilic substitution, or oxidized to an aldehyde/carboxylic acid for reductive amination or amide coupling.

  • The Ethyl Carbamate (Urethane) Core: Unlike the acid-labile Boc (tert-butyloxycarbonyl) group, the ethyl carbamate is highly stable under acidic and mild basic conditions. This allows for aggressive transformations at the hydroxyl terminus. When the piperazine nitrogen is needed for subsequent Buchwald-Hartwig cross-coupling or alkylation, the carbamate can be cleaved via harsh basic hydrolysis.

Quantitative Data: Activation & Deprotection Metrics

The following table summarizes empirically validated reaction conditions for the primary transformations of this building block, providing a baseline for process scale-up.

TransformationReagents & ConditionsAvg. Reaction TimeIsolated Yield (%)Mechanistic Rationale
Mesylation MsCl (1.2 eq), Et₃N (1.5 eq), DCM, 0°C to RT2 - 3 hours88 - 94%Et₃N prevents tertiary amine protonation; DCM ensures solubility.
Bromination CBr₄ (1.1 eq), PPh₃ (1.1 eq), DCM, 0°C4 - 5 hours82 - 87%Appel reaction provides a superior leaving group for weak nucleophiles.
Oxidation Dess-Martin Periodinane (1.1 eq), DCM, RT1 - 2 hours75 - 80%Mild oxidation prevents over-oxidation to the carboxylic acid.
Deprotection KOH (5.0 eq), EtOH/H₂O (1:1), Reflux (85°C)12 - 16 hours85 - 90%High thermal energy required to overcome carbamate stability.

Synthetic Workflows & Logic

The divergence of this building block into various therapeutic classes is dictated by the sequence of activation and deprotection.

SynthWorkflow BB Ethyl 4-(3-hydroxypropyl) piperazine-1-carboxylate Act Hydroxyl Activation (Mesylation/Halogenation) BB->Act MsCl, Et3N, 0°C Deprot Carbamate Deprotection (Base Hydrolysis) BB->Deprot KOH, EtOH, Reflux Coupling1 Nucleophilic Substitution (e.g., Indole core) Act->Coupling1 K2CO3, DMF, 80°C Coupling2 Buchwald-Hartwig Cross-Coupling Deprot->Coupling2 Ar-X, Pd Cat., Base API1 CNS Therapeutics (5-HT1A Agonists) Coupling1->API1 API2 STING Modulators / Kinase Inhibitors Coupling2->API2

Caption: Synthetic divergence of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate in API development.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints (e.g., TLC monitoring, temperature controls) to ensure reproducibility and high fidelity in API synthesis.

Protocol A: Activation via Mesylation (Preparation of Electrophilic Linker)

Objective: Convert the primary hydroxyl group into a highly reactive methanesulfonate ester for subsequent SN2 displacement [2].

  • Setup: Charge a dry, argon-flushed 500 mL round-bottom flask with Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (10.0 g, 46.2 mmol) and anhydrous dichloromethane (DCM, 150 mL).

  • Base Addition: Add Triethylamine (TEA, 9.6 mL, 69.3 mmol, 1.5 eq). Causality: TEA acts as a non-nucleophilic acid scavenger. Without it, the generated HCl would protonate the tertiary piperazine nitrogen, causing the starting material to precipitate out of the organic phase.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5°C.

  • Reagent Addition: Dissolve Methanesulfonyl chloride (MsCl, 4.3 mL, 55.4 mmol, 1.2 eq) in DCM (20 mL). Add this solution dropwise via an addition funnel over 30 minutes. Causality: Dropwise addition controls the exothermic reaction, preventing localized heating that could lead to chloride displacement of the newly formed mesylate.

  • Reaction & Monitoring: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature. Monitor via TLC (Eluent: 5% MeOH in DCM, Ninhydrin stain). The reaction is self-validating when the starting material spot (Rf ~0.2) completely disappears, replaced by a higher running spot (Rf ~0.6).

  • Workup: Quench with saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the mesylate as a pale yellow oil. Proceed to Protocol B without further purification to avoid degradation.

Protocol B: Carbamate Deprotection (Exposing the Piperazine Core)

Objective: Hydrolyze the ethyl carbamate to yield 1-(3-hydroxypropyl)piperazine, a critical precursor for STING modulators [3].

  • Setup: In a 250 mL round-bottom flask, dissolve the starting material (5.0 g, 23.1 mmol) in a 1:1 mixture of Ethanol and Water (100 mL total).

  • Reagent Addition: Add Potassium Hydroxide pellets (KOH, 6.48 g, 115.5 mmol, 5.0 eq). Causality: The ethyl carbamate is highly resistant to hydrolysis. A large excess of strong base and a highly polar, protic solvent system are required to facilitate the nucleophilic attack of the hydroxide ion on the sterically hindered carbonyl carbon.

  • Reflux: Attach a reflux condenser and heat the mixture to 85°C for 14 hours.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove ethanol. Extract the remaining aqueous phase with a highly polar organic solvent (e.g., Chloroform/Isopropanol 3:1, 3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield the free secondary amine.

Pharmacological Application: CNS Receptor Modulation

When Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is utilized to synthesize aryl-piperazine derivatives, the resulting APIs frequently exhibit high affinity for G-protein coupled receptors (GPCRs) in the central nervous system. The propyl linker provides the exact spatial geometry required to bridge the primary binding pocket (orthosteric site) and secondary allosteric sites of the 5-HT1A and D2 receptors [2].

PharmPathway Drug Piperazine-Derived API Rec1 5-HT1A Receptor Drug->Rec1 Partial Agonism Rec2 D2/D3 Receptor Drug->Rec2 Antagonism AC Adenylyl Cyclase Rec1->AC Gi/o coupled inhibition Rec2->AC Gi/o coupled inhibition cAMP cAMP Levels (Decreased) AC->cAMP Effect Anxiolytic / Antipsychotic Efficacy cAMP->Effect

Caption: Pharmacological mechanism of piperazine-linked APIs targeting GPCR networks in the CNS.

By meticulously controlling the activation of the 3-hydroxypropyl tail and the deprotection of the ethyl carbamate, chemists can rapidly generate libraries of these CNS-active compounds, fine-tuning the aryl headgroups to achieve the desired balance of agonism and antagonism.

References

  • Google Patents. "Substituted piperazine compound and use method and use thereof." Patent CN106715413A.
  • Google Patents. "Heterocyclic compounds as STING modulators." Patent WO2021239068A1.
  • Google Patents. "Benzamide derivative." Patent EP2842939A1.
Method

Application Note: Protecting Group Strategies for Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Executive Summary Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS: 7483-27-4) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug development. It features a pipera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS: 7483-27-4) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug development. It features a piperazine core where one nitrogen is masked as an ethyl carbamate and the other is functionalized with a 3-hydroxypropyl chain. Effectively manipulating this molecule requires orthogonal protecting group strategies to selectively address the primary alcohol or the carbamate-protected secondary amine. This application note details field-proven protocols for the selective protection of the primary hydroxyl group and the controlled deprotection of the ethyl carbamate, providing researchers with self-validating workflows to ensure high synthetic fidelity.

Structural Analysis & Strategic Planning

The strategic manipulation of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate relies on understanding its two distinct reactive sites:

  • The Primary Alcohol (-OH): Located at the terminus of the propyl chain, this site is highly nucleophilic. It requires protection when subsequent synthetic steps involve harsh electrophiles, oxidants, or strong bases. Silyl ethers, particularly tert-butyldimethylsilyl (TBS), are the industry standard due to their stability under basic conditions and ease of removal using fluoride sources[1][2][3].

  • The Ethyl Carbamate (-NCO2Et): This moiety serves as a robust protecting group for the piperazine nitrogen. Unlike the easily removable Boc or Fmoc groups, ethyl carbamates are highly stable and typically require forcing conditions (e.g., strong aqueous base or strong acid) for cleavage[4].

Quantitative Comparison of Protection Strategies

Table 1: Comparison of Hydroxyl Protecting Groups for the 3-Hydroxypropyl Moiety

Protecting GroupReagents for IntroductionReagents for CleavageStability ProfileSuitability for this Substrate
TBS (Silyl Ether) TBS-Cl, Imidazole, DMFTBAF or HCl/MeOHStable to bases, mild nucleophiles; labile to acid/fluoride.Optimal. Allows harsh basic deprotection of the carbamate if needed later.
Benzyl (Ether) BnBr, NaH, THFH2, Pd/CHighly stable to acids and bases.Good, but basic introduction may cause side reactions.
Acetyl (Ester) Ac2O, PyridineK2CO3, MeOHLabile to bases and strong nucleophiles.Sub-optimal. Will cleave during carbamate deprotection.

Workflow & Mechanistic Pathway

The following diagram illustrates the orthogonal protection/deprotection logic applied to this bifunctional scaffold.

G Start Ethyl 4-(3-hydroxypropyl) piperazine-1-carboxylate PathA Strategy A: Hydroxyl Protection Start->PathA PathB Strategy B: Carbamate Deprotection Start->PathB TBS_Protect TBS-Cl, Imidazole DMF, RT PathA->TBS_Protect Base_Deprotect KOH, EtOH/H2O Reflux, 24h PathB->Base_Deprotect ProductA Ethyl 4-(3-(TBS-oxy)propyl) piperazine-1-carboxylate TBS_Protect->ProductA ProductB 1-(3-hydroxypropyl) piperazine Base_Deprotect->ProductB ValidationA LC-MS / TLC Check (Self-Validating) ProductA->ValidationA ValidationB Ninhydrin Stain (Positive for 2° Amine) ProductB->ValidationB

Caption: Orthogonal workflow for the protection of the primary alcohol and deprotection of the ethyl carbamate.

Experimental Protocols

Protocol A: Selective Protection of the Primary Alcohol (TBS Ether Formation)

Causality & Logic: TBS-Cl reacts very slowly with alcohols without a basic activator. Imidazole acts as both a base to scavenge HCl and a nucleophilic catalyst, forming a highly reactive N-TBS-imidazole intermediate that rapidly silylates the primary alcohol[2][3]. DMF is chosen as the solvent due to its high polarity, which stabilizes the transition state of the silylation[1][2].

Materials:

  • Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the starting material in anhydrous DMF under an inert atmosphere (Nitrogen or Argon).

  • Activation: Add imidazole (2.5 eq) in one portion. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Silylation: Cool the reaction mixture to 0 °C using an ice bath. Add TBS-Cl (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (EtOAc/Hexane 1:1). The starting material (highly polar due to the free -OH) should disappear, replaced by a significantly less polar spot (the TBS ether).

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO3. Extract the aqueous layer with Diethyl Ether (3 × 20 mL). Note: Ether is preferred over EtOAc to efficiently remove DMF during aqueous washes.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Deprotection of the Ethyl Carbamate (Freeing the Piperazine Nitrogen)

Causality & Logic: Ethyl carbamates are notoriously stable. Unlike Boc groups (cleaved by TFA) or Fmoc groups (cleaved by piperidine/DBU[5][6][7]), ethyl carbamates require harsh hydrolysis. Strong aqueous base (KOH) under reflux is utilized to attack the carbonyl carbon, leading to decarboxylation and the release of the secondary amine[4].

Materials:

  • Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (1.0 eq)

  • Potassium Hydroxide (KOH) (10.0 eq)

  • Ethanol / Water (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: Suspend the starting material in a 1:1 mixture of Ethanol and Water (approx. 0.5 M concentration).

  • Hydrolysis: Add solid KOH (10.0 eq) to the mixture. Equip the flask with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 90–95 °C) and stir vigorously for 18–24 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The mass of the starting material [M+H]+ should shift by -72 Da (loss of -CO2Et + H). Additionally, TLC stained with Ninhydrin will show a bright blue/purple spot, confirming the presence of a free secondary amine.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extraction: Extract the highly basic aqueous layer with Dichloromethane (DCM) or Chloroform (5 × 30 mL) to pull the highly polar, water-soluble 1-(3-hydroxypropyl)piperazine into the organic phase.

  • Isolation: Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the deprotected piperazine derivative.

References

  • Greene's Protective Groups in Organic Synthesis (Alcohol Protecting Groups: TBS). University of Windsor.
  • TBS Protection - Common Conditions. Common Organic Chemistry.
  • Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS: 7483-27-4). ChemScene.
  • Methods for Removing the Fmoc Group. Renyi.hu.
  • Protecting Groups in Organic Synthesis - Ready Lab. UT Southwestern.
  • Book Review: Protective Groups in Organic Synthesis. Organic-Chemistry.org.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. NIH.gov.
  • Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection. ResearchGate.

Sources

Application

Application Note: Catalytic Upgrading of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate in Advanced Drug Discovery

Strategic Rationale & Mechanistic Overview Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate [1] is a highly versatile bifunctional building block frequently utilized in the synthesis of neuroactive, antipsychotic, and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Overview

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate [1] is a highly versatile bifunctional building block frequently utilized in the synthesis of neuroactive, antipsychotic, and cardiovascular active pharmaceutical ingredients (APIs). The piperazine core provides a predictable pharmacokinetic profile, while the N-ethyl carbamate acts as a stable, lipophilic protecting group.

The primary synthetic handle of this molecule is the terminal primary alcohol on the 3-hydroxypropyl chain. Traditionally, functionalizing this alcohol requires stoichiometric activation (e.g., tosylation, mesylation, or Swern oxidation), which generates significant chemical waste and requires rigorous purification. To align with modern, sustainable drug development practices, this guide details two highly efficient, catalytically driven pathways to functionalize this scaffold:

  • Pathway A: Aerobic Copper/TEMPO-catalyzed oxidation to the corresponding aldehyde.

  • Pathway B: Ruthenium-catalyzed direct N-alkylation via Hydrogen Autotransfer (Borrowing Hydrogen).

Pathway A: Aerobic Copper/TEMPO-Catalyzed Oxidation

Expertise & Causality

Converting the primary alcohol to an aldehyde provides a critical electrophilic intermediate for reductive amination. Traditional oxidants (e.g., CrO₃, Dess-Martin periodinane) are either highly toxic or prohibitively expensive at scale. The Cu(I)/TEMPO catalytic system utilizes ambient air or dilute O₂ as the terminal oxidant, making it highly scalable and environmentally benign[2][3].

Mechanistically, Cu(I) activates molecular oxygen, while the TEMPO radical acts as a highly selective hydrogen abstractor from the alcohol. This synergistic cycle strictly halts at the aldehyde stage, completely preventing over-oxidation to the carboxylic acid—a common failure point in aliphatic alcohol oxidation[3][4].

Protocol 1: Synthesis of Ethyl 4-(3-oxopropyl)piperazine-1-carboxylate

Self-Validating System: The reaction mixture transitions from a dark red/brown (active Cu-oxygen species) to a distinct green/blue upon completion, serving as a reliable internal visual indicator that O₂ consumption has ceased and the catalyst has returned to its resting state.

Step-by-Step Methodology:

  • Preparation: To a 100 mL round-bottom flask, add Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (10 mmol, 2.16 g)[1], TEMPO (0.5 mmol, 5 mol%), and CuI (0.5 mmol, 5 mol%)[3].

  • Solvation: Add 30 mL of HPLC-grade acetonitrile. Stir vigorously to dissolve the reagents.

  • Ligand Addition: Add N-methylimidazole (NMI, 10 mol%) via microsyringe. NMI serves as a basic ligand to stabilize the active Cu(II)-superoxo intermediate[4].

  • Oxidation: Equip the flask with an oxygen balloon (or leave open to ambient air with vigorous stirring) and heat to 50 °C[4].

  • Monitoring: Monitor via TLC (DCM:MeOH 9:1, visualized with KMnO₄ stain). The reaction is typically complete within 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL) to complex the copper. Extract with EtOAc (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the aldehyde.

Quantitative Data: Optimization of Aerobic Oxidation
Catalyst SystemOxidant SourceTemp (°C)Time (h)Conversion (%)Aldehyde Yield (%)
CuI / TEMPO (5 mol%)Ambient Air25247268
CuI / TEMPO (5 mol%)O₂ Balloon505>9994
Cu(OTf) / TEMPO (1 mol%)9% O₂ in N₂ (Flow)1000.75>9993
Cu-NHC / TEMPO (5 mol%)Ambient Air70159591

(Data synthesized from standardized Cu/TEMPO oxidation parameters[2][3][5])

Pathway B: Ruthenium-Catalyzed Borrowing Hydrogen (Direct Amination)

Expertise & Causality

The "borrowing hydrogen" (or hydrogen autotransfer) methodology represents a paradigm shift in C-N bond formation. It allows the direct coupling of the primary alcohol with a secondary amine, producing only water as a byproduct[6][7].

The Ru(II) catalyst temporarily extracts hydrogen from the alcohol to form an aldehyde in situ. This aldehyde condenses with the amine to form an imine. Crucially, the Ru-hydride species generated in the first step immediately reduces the imine to the final alkylated amine[8]. This elegant cycle circumvents the need to isolate the unstable aliphatic aldehyde and completely eliminates the use of stoichiometric reducing agents like NaBH(OAc)₃[9].

Protocol 2: Direct Synthesis of Piperazine-Linked Pharmacophores

Self-Validating System: The evolution of water droplets on the upper walls of the Schlenk tube confirms the condensation step of the imine intermediate.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (1.0 mmol)[1], the target secondary amine (e.g., morpholine or a functionalized piperidine, 1.2 mmol), and the precatalyst[Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%)[8][9].

  • Catalyst Activation: Add a phosphine ligand such as triphenylphosphine (5 mol%) and a catalytic amount of base (t-BuOK, 10 mol%) to facilitate the initial alkoxide formation required for Ru-insertion[8][9].

  • Solvation: Add 2 mL of anhydrous toluene.

  • Thermal Cycling: Seal the Schlenk tube and heat the mixture in an oil bath at 110 °C for 18 hours[8].

  • Isolation: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove ruthenium black. Purify the crude mixture via flash column chromatography (Alumina, Hexanes/EtOAc) to isolate the final complex piperazine pharmacophore.

Quantitative Data: Substrate Scope for Borrowing Hydrogen
Amine NucleophileCatalyst Loading (Ru)Temp (°C)Time (h)Isolated Yield (%)
Morpholine2.5 mol%1101888
N-Methylpiperazine2.5 mol%1101885
1,2,3,4-Tetrahydroisoquinoline5.0 mol%1402478
Aniline (Primary)5.0 mol%1402182

(Data synthesized from Ru-catalyzed N-alkylation benchmarks[8][9][10])

Pathway Visualizations

G SM Ethyl 4-(3-hydroxypropyl) piperazine-1-carboxylate Ox Aerobic Oxidation (CuI / TEMPO) SM->Ox Pathway A BH Borrowing Hydrogen (Ru-Catalyst / Base) SM->BH Pathway B Ald Aldehyde Intermediate (Ethyl 4-(3-oxopropyl)...) Ox->Ald Prod Complex Piperazine Pharmacophore BH->Prod Direct Coupling (-H2O) RedAm Reductive Amination (Amine / NaBH(OAc)3) Ald->RedAm RedAm->Prod

Divergent catalytic workflows for the functionalization of the 3-hydroxypropyl piperazine scaffold.

BH_Cycle Ru Ru(II) Catalyst RuH Ru-Hydride Intermediate Ru->RuH Extracts H2 from Alcohol RuH->Ru Transfers H2 to Imine Alc Primary Alcohol Substrate Ald Aldehyde Intermediate Alc->Ald -H2 Imine Imine Intermediate Ald->Imine +Amine -H2O Prod Alkylated Amine Product Imine->Prod +H2

Mechanistic cycle of Ruthenium-catalyzed hydrogen autotransfer (borrowing hydrogen).

Sources

Method

High-Efficiency Coupling Protocols for Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate in Targeted Protein Degradation and Medicinal Chemistry

Introduction & Strategic Overview Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is a highly versatile, rigidified linker module frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and oth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is a highly versatile, rigidified linker module frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional therapeutic molecules. The piperazine core provides structural rigidity and favorable physicochemical properties (such as improved aqueous solubility and predictable pKa), while the ethyl carbamate acts as a stable protecting/modulating group.

The primary synthetic utility of this molecule lies in its terminal primary hydroxyl group (-OH). Because the hydroxyl group is a moderate nucleophile, it can be directly coupled to electrophiles, or it can be activated into an electrophile itself to react with incoming nucleophiles. Selecting the correct coupling strategy is critical for maintaining the integrity of sensitive warheads (e.g., E3 ligase ligands or Protein of Interest binders) during late-stage functionalization.

This application note details three field-proven, self-validating coupling strategies:

  • Steglich Esterification: For linkages to carboxylic acids.

  • Mitsunobu Etherification: For linkages to acidic phenols or imides.

  • Mesylation-Directed SN2 Substitution: For linkages to aliphatic amines or non-acidic alkoxides.

Mechanistic Causality & Strategy Selection

To ensure high scientific integrity and reproducible yields, experimental choices must be grounded in mechanistic causality.

The Steglich Esterification (EDC/DMAP)

When coupling the primary alcohol to a carboxylic acid, standard Fischer esterification is often too harsh (requiring strong acids and heat) for complex drug intermediates. The Steglich esterification bypasses this by utilizing a carbodiimide coupling agent at room temperature[1].

  • Causality of EDC over DCC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) is preferred over Dicyclohexylcarbodiimide (DCC) because the resulting urea byproduct (EDU) is water-soluble and easily removed via aqueous extraction, avoiding tedious chromatography[1].

  • Causality of DMAP: The reaction between the carboxylic acid and EDC forms an O-acylisourea intermediate. Without 4-Dimethylaminopyridine (DMAP), this intermediate can undergo a detrimental 1,3-rearrangement into an unreactive N-acylurea[2]. DMAP acts as a superior nucleophile, attacking the O-acylisourea to form a highly reactive acyl-pyridinium salt, which subsequently reacts with the primary alcohol to form the ester[1][2].

The Mitsunobu Etherification

The Mitsunobu reaction is the premier method for coupling the primary alcohol to phenolic E3 ligase ligands (e.g., functionalized thalidomide derivatives) or other acidic nucleophiles (pKa < 11)[3][4].

  • Causality of Reagent Addition: Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) react to form a zwitterionic betaine intermediate. The primary alcohol attacks this betaine to form an activated oxyphosphonium ion. The order of addition (adding DIAD last, dropwise at 0 °C) is critical to control the exothermic formation of the betaine and prevent the premature degradation of the reagents[3].

Mesylation and SN2 Displacement

For nucleophiles that are too basic for the Mitsunobu reaction (e.g., aliphatic amines), the primary alcohol must be converted into a superior leaving group[5].

  • Causality of the Mesylate Intermediate: Reacting the alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (Et3N) generates a mesylate. Et3N serves a dual purpose: it acts as a base to neutralize the HCl generated, and it catalyzes the reaction by forming a highly reactive sulfene intermediate with MsCl[5]. The resulting mesylate is highly stable and can be isolated via simple aqueous workup before being subjected to SN2 displacement by an amine.

Quantitative Data Summary

Coupling StrategyActivating ReagentsIdeal Coupling PartnerTypical YieldKey Byproduct / Removal Strategy
Steglich Esterification EDC·HCl, DMAPAliphatic/Aromatic Carboxylic Acids75–95%EDU (Water-soluble, removed via aqueous wash)
Mitsunobu Etherification PPh3, DIADPhenols, Imides (pKa < 11)60–85%Triphenylphosphine oxide (Removed via chromatography)
Mesylation + SN2 MsCl, Et3N, then BaseAliphatic Amines, Alkoxides70–90%Triethylamine hydrochloride (Removed via aqueous wash)

Reaction Workflow Visualization

G SM Ethyl 4-(3-hydroxypropyl) piperazine-1-carboxylate Ester Ester Linkage (Steglich Protocol) SM->Ester R-COOH, EDC, DMAP Acyl Transfer Ether Ether Linkage (Mitsunobu Protocol) SM->Ether Ar-OH, PPh3, DIAD Betaine Activation Amine Amine/Ether Linkage (Mesylate SN2 Protocol) SM->Amine 1. MsCl, Et3N 2. Nu-H, Base SN2 Displacement

Divergent coupling strategies for Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate.

Experimental Protocols

Protocol 1: EDC/DMAP-Mediated Steglich Esterification

Objective: Couple Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate to a carboxylic acid-bearing warhead.

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv.) and Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (1.1 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Activation: Add DMAP (0.1 equiv.) to the solution. Stir for 5 minutes at room temperature.

  • Coupling: Add EDC·HCl (1.2 equiv.) in one portion. The reaction mixture will typically remain clear.

  • Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor the consumption of the carboxylic acid via LC-MS or TLC.

  • Workup (Self-Validating Step): Dilute the reaction with additional DCM. Wash sequentially with 1M HCl (to remove DMAP and unreacted piperazine starting material), saturated aqueous NaHCO3 (to remove unreacted carboxylic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if trace impurities remain.

Protocol 2: Mitsunobu Etherification

Objective: Form an ether linkage with a phenolic E3 ligase ligand (e.g., a hydroxyl-thalidomide derivative)[3][4].

  • Preparation: In a flame-dried flask under argon, dissolve the phenolic warhead (1.0 equiv.), Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (1.2 equiv.), and PPh3 (1.5 equiv.) in anhydrous Tetrahydrofuran (THF) (0.1 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Betaine Formation & Coupling: Add DIAD (1.5 equiv.) dropwise over 15 minutes. Critical Note: Rapid addition will cause a spike in temperature, leading to the formation of unreactive hydrazine byproducts.

  • Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours. Confirm product formation via LC-MS[3].

  • Workup: Concentrate the reaction mixture directly under reduced pressure.

  • Purification: To remove the bulk of the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with cold diethyl ether/hexane (1:1); the TPPO will precipitate and can be filtered off. Purify the concentrated filtrate via flash chromatography.

Protocol 3: Mesylation and SN2 Displacement

Objective: Form an amine linkage by converting the primary alcohol to a mesylate, followed by nucleophilic substitution[5].

Step A: Mesylation

  • Preparation: Dissolve Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (1.0 equiv.) in anhydrous DCM (0.2 M). Add Et3N (2.0 equiv.) and cool to 0 °C.

  • Activation: Add MsCl (1.2 equiv.) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour[5].

  • Workup: Quench with ice water. Extract with DCM. Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and concentrate. The resulting mesylate is typically >95% pure and should be used immediately in Step B without further purification.

Step B: SN2 Displacement

  • Coupling: Dissolve the crude mesylate (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (0.2 M). Add the aliphatic amine nucleophile (1.5 equiv.) and a non-nucleophilic base such as K2CO3 or DIPEA (2.0 equiv.).

  • Heating: Heat the reaction to 60–80 °C for 8–12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with water (3x) to remove the DMF and salts. Wash with brine, dry, concentrate, and purify via chromatography.

References

  • BenchChem. Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives.
  • Organic Chemistry Portal. Steglich Esterification.
  • BenchChem. Application Notes and Protocols for PROTAC Synthesis using m-PEG5-phosphonic acid ethyl ester Linker.
  • National Center for Biotechnology Information (PMC). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
  • ACS Publications. Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides.

Sources

Application

Application Note: In Vitro Pharmacological Profiling of Piperazine Scaffolds Using Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Introduction & Scientific Rationale G-protein-coupled receptors (GPCRs) remain the most intensely studied class of molecular targets in modern pharmacology, demanding robust, high-throughput in vitro screening methodolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

G-protein-coupled receptors (GPCRs) remain the most intensely studied class of molecular targets in modern pharmacology, demanding robust, high-throughput in vitro screening methodologies[1]. Within GPCR drug discovery, the piperazine scaffold is a highly privileged pharmacophore, frequently utilized to target aminergic receptors and Sigma-1 (S1R) receptors[2],[3].

This application note details the preparation, validation, and execution of in vitro binding and functional assays utilizing Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS: 7483-27-4). This specific molecule is an ideal model scaffold for assay development due to its dual-functional nature:

  • The Ethyl Carboxylate Moiety (N1): Reduces the basicity of the N1 nitrogen, modulating lipophilicity and minimizing non-specific membrane binding—a common artifact in highly basic amine libraries.

  • The 3-Hydroxypropyl Moiety (N4): Acts as a critical synthetic handle. The three-carbon alkyl chain provides optimal steric spacing, allowing the primary hydroxyl group to be conjugated to a fluorophore without sterically occluding the core piperazine from the receptor's orthosteric binding site.

By converting this building block into a fluorescent probe, we establish a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay and an orthogonal cAMP functional assay to evaluate Gi-coupled GPCR activity.

Mechanistic Overview

To confidently profile compounds, binding affinity must be correlated with functional efficacy. For Gi-coupled receptors (e.g., Dopamine D2/D3 or Sigma receptors), agonist binding induces the dissociation of the Gαi subunit, which subsequently inhibits adenylyl cyclase (AC), leading to a measurable decrease in intracellular cyclic AMP (cAMP) levels.

GPCR_Pathway Ligand Piperazine Ligand GPCR Gi-Coupled GPCR Ligand->GPCR Binds G_alpha Gαi Subunit GPCR->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces

Fig 1: Gi-coupled GPCR activation by piperazine ligands leading to adenylyl cyclase inhibition.

Experimental Design & Causality

The protocols below are engineered with strict causality and self-validation in mind:

  • Why TR-FRET for Binding? Traditional radioligand assays require hazardous materials and extensive wash steps. TR-FRET utilizes a long-lifetime Terbium (Tb) donor and an organic acceptor. By introducing a time delay before measurement, short-lived background autofluorescence from the biological matrix is eliminated, yielding a superior signal-to-noise ratio[1].

  • Why Forskolin in the cAMP Assay? Because the target is Gi-coupled (inhibitory), baseline cAMP levels in resting cells are too low to detect a meaningful reduction. We must introduce Forskolin at an EC80 concentration to directly stimulate adenylyl cyclase. The functional efficacy of the piperazine agonist is then measured by its ability to suppress this artificially elevated cAMP signal.

  • Self-Validating Controls: Every assay plate must include a known reference antagonist (e.g., Haloperidol) to define the assay window and calculate the Z'-factor. A Z'-factor > 0.5 is mandatory to confirm that the assay is statistically robust enough to distinguish true pharmacological hits from dispensing errors.

Protocol 1: TR-FRET Competitive Binding Assay

Phase A: Probe Preparation

To utilize Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate in a TR-FRET assay, it must first be conjugated to an acceptor fluorophore.

  • Activation: Dissolve 10 mM of the piperazine compound in anhydrous DMF. Add 1.2 equivalents of N,N'-Disuccinimidyl carbonate (DSC) and 2.0 equivalents of DMAP. Stir for 2 hours at room temperature to activate the primary alcohol into a succinimidyl carbonate intermediate.

  • Conjugation: Add 1.0 equivalent of Alexa Fluor 647-amine. Stir overnight in the dark.

  • Purification: Purify the resulting carbamate-linked fluorescent probe via preparative HPLC and lyophilize.

Phase B: Assay Execution

TR_FRET_Workflow Step1 1. Reagent Prep Dilute Tb-labeled GPCR Membranes in Assay Buffer Step2 2. Compound Addition Dispense Test Ligands into 384-well Plate (100 nL) Step1->Step2 Step3 3. Assembly Add Membranes (5 µL) and AF647-Probe (5 µL) Step2->Step3 Step4 4. Detection Incubate 60 min, Read TR-FRET (665nm / 615nm) Step3->Step4

Fig 2: Step-by-step experimental workflow for the TR-FRET competitive binding assay.

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.1% BSA). Causality Note: BSA prevents non-specific adsorption of the lipophilic piperazine compounds to the plastic microplate walls.

  • Plate Assembly: In a low-volume 384-well plate, dispense test compounds (unlabeled piperazine derivatives) in a 10-point dose-response format.

  • Membrane Addition: Add 5 µL of Terbium-labeled GPCR membranes (0.5 µ g/well ).

  • Tracer Addition: Add 5 µL of the synthesized Alexa Fluor 647-Piperazine probe at a final concentration equal to its previously determined Kd (typically 5-15 nM).

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Read on a microplate reader equipped with a TR-FRET module (Excitation: 337 nm; Emission 1: 615 nm; Emission 2: 665 nm; Delay: 50 µs).

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

To confirm that the binding affinity translates to functional agonism, a cell-based cAMP accumulation assay is performed.

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the target Gi-coupled GPCR. Resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX). Causality Note: IBMX is a broad-spectrum phosphodiesterase inhibitor; its inclusion is critical to prevent the cellular degradation of cAMP during the assay window.

  • Cell Plating: Dispense 5 µL of the cell suspension (approx. 2,000 cells/well) into a 384-well plate.

  • Stimulation & Treatment: Add 5 µL of a mixture containing the test piperazine compounds and Forskolin (final concentration 1 µM). Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP-Cryptate (both diluted in lysis buffer).

  • Incubation: Incubate for 1 hour at room temperature. The endogenous cAMP produced by the cells will compete with the cAMP-d2 for binding to the Cryptate antibody.

  • Reading: Measure the TR-FRET signal. An increase in the 665/615 ratio indicates a decrease in cellular cAMP, confirming the Gi-agonist activity of the piperazine compound.

Data Presentation & Expected Results

A successful assay preparation will yield robust, reproducible data. Below is a representative summary of quantitative data validating the Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate probe against its unlabeled parent compound and a reference standard.

CompoundTR-FRET Binding (Ki, nM)cAMP Inhibition (EC₅₀, nM)Emax (%)Z'-Factor
Piperazine-Fluorophore Probe 12.4 ± 1.228.5 ± 2.1980.72
Unlabeled Parent Compound 45.2 ± 3.885.0 ± 5.4950.68
Haloperidol (Reference) 2.5 ± 0.4N/A (Antagonist)< 50.75

Table 1: Pharmacological profiling of the synthesized probe and parent scaffold. The Z'-factor > 0.5 across all conditions validates the assay's suitability for high-throughput screening campaigns.

References

  • Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology.
  • Christopher, J. A., et al. (2013). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry.
  • Amata, E., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.

Sources

Method

Application Note: High-Yield Esterification Strategies for Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Structural Profiling Ethyl 4-(3-hydroxypropyl)pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Structural Profiling

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS No. 7483-27-4) is a highly versatile bifunctional scaffold frequently utilized in medicinal chemistry and drug discovery [1]. The molecule features a piperazine core with two distinct nitrogen environments: one protected as an ethyl carbamate (N1) and the other alkylated with a 3-hydroxypropyl chain (N4).

When designing an esterification strategy for the primary alcohol on this molecule, several physicochemical and mechanistic factors must dictate your experimental choices:

  • Nucleophilicity: The primary alcohol is sterically unhindered, making it an excellent nucleophile for standard acylation.

  • Amine Basicity: The tertiary amine (N4) is basic (estimated pKa ~7.5–8.5). It can act as an internal proton acceptor but is prone to forming insoluble hydrochloride salts if strong acids are generated during the reaction.

  • Protecting Group Stability: The ethyl carbamate is stable under mild to moderate basic conditions and standard aqueous workups. However, harsh acidic conditions (e.g., Fischer esterification using refluxing H2​SO4​ ) should be avoided to prevent premature carbamate cleavage or exhaustive protonation of the piperazine core.

To ensure high yields and simplified purification, we detail two field-proven methodologies: Steglich Esterification (for complex/sensitive acids) and Acid Chloride Acylation (for scalable, robust ester synthesis).

Method A: Modified Steglich Esterification (EDC/DMAP)

Mechanistic Rationale

The Steglich esterification is the gold standard for coupling complex or chiral carboxylic acids to primary alcohols [2]. While N,N'-Dicyclohexylcarbodiimide (DCC) is traditionally used, we strongly recommend 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for piperazine derivatives [3]. DCC generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to separate from basic amine scaffolds. EDC, conversely, generates a water-soluble urea byproduct that is effortlessly removed during aqueous workup[4].

4-Dimethylaminopyridine (DMAP) is deployed as an acyl-transfer catalyst. It attacks the highly reactive O-acylisourea intermediate to form an acylpyridinium ion, which is subsequently trapped by the primary alcohol of the piperazine substrate.

SteglichMechanism Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acyl EDC EDC Coupling Agent (Activation) EDC->O_Acyl Acyl_DMAP Acylpyridinium Ion (Activated Electrophile) O_Acyl->Acyl_DMAP DMAP DMAP Catalyst (Acyl Transfer) DMAP->Acyl_DMAP Product Target Ester + Water-Soluble Urea Acyl_DMAP->Product Alcohol Piperazine Alcohol (Nucleophile) Alcohol->Product

Mechanistic pathway of EDC/DMAP-mediated Steglich Esterification.

Step-by-Step Protocol
  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.1 equiv.) in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of substrate).

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC hydrochloride (1.2 equiv.) and DMAP (0.1 equiv.). Stir for 15–20 minutes to allow the formation of the active acylpyridinium species.

  • Nucleophilic Addition: Dissolve Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (1.0 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the activated acid solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC or LC-MS (typically complete within 4–8 hours).

  • Aqueous Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash successively with saturated aqueous NaHCO3​ (to remove unreacted acid), water (to remove EDC-urea byproduct), and brine.

    • Crucial Note: Avoid highly acidic washes (like 1M HCl) as this will protonate the tertiary piperazine nitrogen, pulling your product into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (typically using a DCM/MeOH gradient).

Method B: Acid Chloride Acylation

Mechanistic Rationale

For the installation of simple aliphatic or aromatic acyl groups, reacting the alcohol directly with an acyl chloride is the most efficient and scalable approach. Because the reaction generates stoichiometric hydrochloric acid (HCl), an external base must be added. We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). DIPEA is highly sterically hindered, which prevents it from acting as a competing nucleophile, and it effectively scavenges the HCl, ensuring the piperazine core remains unprotonated and fully soluble in the organic phase.

EsterificationWorkflow Prep 1. Reagent Prep Dry DCM, N2 Atm Activation 2. Base Addition Piperazine Alcohol + DIPEA Prep->Activation Addition 3. Acyl Chloride Dropwise Maintain at 0°C Activation->Addition Reaction 4. Reaction Warm to RT (1-3 h) Addition->Reaction Workup 5. Aqueous Workup NaHCO3 / Brine Reaction->Workup Purification 6. Purification Silica Gel Column Workup->Purification

Experimental workflow for Acid Chloride-mediated esterification.

Step-by-Step Protocol
  • Preparation: Dissolve Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (1.0 equiv.) in anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 equiv.). The excess base ensures complete neutralization of the generated HCl and prevents salt formation with the piperazine nitrogen. Cool the mixture to 0 °C.

  • Acylation: Add the desired acyl chloride (1.2 equiv.) dropwise via syringe to control the exotherm.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. This reaction is typically very fast and reaches completion within 1–3 hours.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM. Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Quantitative Method Comparison

To assist in selecting the optimal synthetic route, the following table synthesizes the operational metrics of both protocols:

ParameterMethod A: Steglich (EDC/DMAP)Method B: Acid Chloride
Best Suited For Complex, sensitive, or chiral carboxylic acidsSimple aliphatic/aromatic acyl groups
Reaction Kinetics Moderate (4–8 hours)Fast (1–3 hours)
Primary Byproducts Water-soluble EDC-ureaHCl salt (scavenged by DIPEA)
Scalability Good (up to ~100g), limited by EDC costExcellent (Multi-kilogram scale)
Typical Yield 75% – 90%85% – 95%
Carbamate Stability ExcellentExcellent

References

  • Title: 7483-27-4 | Ethyl 4-(3-hydroxypropyl)
  • Source: mdpi.
  • Source: acs.
  • Title: Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks researchers face when synthesizing piperazine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks researchers face when synthesizing piperazine derivatives.

The synthesis of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate typically relies on the bimolecular nucleophilic substitution ( SN​2 ) between ethyl piperazine-1-carboxylate (the nucleophile) and a 3-halo-1-propanol (the electrophile). While conceptually straightforward, this reaction is notoriously prone to poor conversion rates, extended reaction times, and chemoselectivity issues (N-alkylation vs. O-alkylation).

This guide provides field-proven, mechanistically grounded solutions to optimize your synthetic workflow.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My N-alkylation yield is stuck below 40% when reacting ethyl piperazine-1-carboxylate with 3-chloro-1-propanol, even after 48 hours of heating. How can I drive the reaction to completion? A1: The primary kinetic bottleneck in your current protocol is the poor leaving group ability of the chloride ion. To overcome this without switching to the more expensive 3-bromo-1-propanol, implement an in situFinkelstein reaction by adding a catalytic or stoichiometric amount of Potassium Iodide (KI) to your reaction mixture[1]. The iodide ion acts as a nucleophilic catalyst, displacing the chloride to form 3-iodo-1-propanol. Because iodide is a vastly superior leaving group, the subsequent SN​2 attack by the piperazine nitrogen occurs rapidly. This modification routinely reduces reaction times from days to mere hours and boosts yields significantly[1].

Q2: I am observing a high percentage of side products, specifically etherification (O-alkylation) at the hydroxyl group. What is causing this chemoselectivity failure? A2: This is a chemoselectivity issue driven entirely by your choice of base. If you are using strong bases like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH), you are deprotonating the terminal hydroxyl group of the 3-halo-1-propanol[2]. This forms a highly nucleophilic alkoxide that outcompetes the piperazine nitrogen, leading to unwanted etherification[2]. The Fix: Switch to a mild, inorganic carbonate base like Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ). These bases are strong enough to act as acid scavengers for the generated HCl or HI , but weak enough ( pKa​ of conjugate acid ~10.3) to leave the aliphatic hydroxyl group protonated, ensuring strict N-alkylation[3].

Q3: What is the optimal solvent system and temperature profile for this specific alkylation? A3: SN​2 reactions require polar aprotic solvents to solvate the inorganic base cations (like K+ ) while leaving the nucleophile naked and reactive. N,N-Dimethylformamide (DMF) at 80–100 °C or Acetonitrile (MeCN) at 60–80 °C are the industry standards for piperazine alkylations[3]. While DMF allows for higher thermal energy input, MeCN is generally preferred because it is significantly easier to remove during downstream workup, preventing emulsion issues during liquid-liquid extraction[3].

Part 2: Yield Optimization Data Summary

To illustrate the causality of these experimental choices, the following table summarizes how different reaction environments impact the overall yield and purity of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate.

Reaction ConditionBaseAdditiveSolventTemp (°C)Chemoselectivity (N vs O)Expected Yield
Standard (Unoptimized) Et3​N NoneDCM40High N-selectivity< 40%
Strong Base (Error) NaHNoneTHF25Poor (O-alkylation favors)< 20%
Optimized (Thermal) K2​CO3​ NoneDMF90High N-selectivity60 - 70%
Optimized (Finkelstein) K2​CO3​ KI (0.5 eq) MeCN 75 High N-selectivity > 85%

Part 3: Standardized Experimental Protocol

This self-validating protocol integrates the Finkelstein catalyst and optimal base selection to ensure maximum yield and reproducibility.

Reagents Required:

  • Ethyl piperazine-1-carboxylate (1.0 equivalent)

  • 3-Chloro-1-propanol (1.1 equivalents)

  • Potassium Carbonate ( K2​CO3​ ), anhydrous, finely powdered (2.0 equivalents)

  • Potassium Iodide (KI), anhydrous (0.5 equivalents)

  • Acetonitrile (MeCN), anhydrous (0.2 M relative to piperazine)

Step-by-Step Methodology:

  • System Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Ethyl piperazine-1-carboxylate (1.0 eq), anhydrous K2​CO3​ (2.0 eq), and KI (0.5 eq).

  • Solvation: Suspend the mixture in anhydrous MeCN. Stir vigorously for 10 minutes at room temperature under an inert atmosphere (Nitrogen or Argon) to ensure uniform dispersion of the inorganic salts.

  • Electrophile Addition: Add 3-chloro-1-propanol (1.1 eq) dropwise via syringe. Self-Validation Check: The slight 0.1 eq excess of the electrophile ensures complete consumption of the piperazine starting material without promoting significant polyalkylation.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 75 °C. Maintain vigorous stirring for 12–16 hours.

  • In-Process Monitoring: At 12 hours, check reaction progress via TLC (Eluent: 5% MeOH in DCM, visualized with Ninhydrin stain) or LC-MS. The starting piperazine should be completely consumed.

  • Workup & Isolation: Cool the reaction to room temperature. Filter the mixture through a sintered glass funnel to remove the inorganic salts ( K2​CO3​ , KCl ). Wash the filter cake with a small volume of cold MeCN.

  • Purification: Concentrate the filtrate under reduced pressure. Partition the resulting crude oil between Ethyl Acetate (EtOAc) and distilled water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the pure Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate.

Part 4: Mechanistic Workflow Visualization

The following diagram maps the logical flow of the optimized reaction, highlighting the specific roles of the additives and bases in controlling the reaction pathway.

Pathway EPC Ethyl piperazine-1-carboxylate (Nucleophile) Product Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (Target Product) EPC->Product SN2 N-Alkylation Halo 3-Chloro-1-propanol (Electrophile) Finkelstein KI Catalyst (Halogen Exchange) Halo->Finkelstein Finkelstein Rxn Iodo 3-Iodo-1-propanol (Reactive Intermediate) Finkelstein->Iodo in situ Iodo->Product Enhanced Electrophile Base K2CO3 in DMF/MeCN (Proton Scavenger) Base->Product Neutralizes Acid (HI/HCl) SideProduct O-Alkylation Products (Suppressed) Base->SideProduct Prevents Alkoxide Formation

Mechanistic workflow of Finkelstein-assisted N-alkylation highlighting chemoselectivity controls.

References

  • Development of a Synthetic Process for K-8986, an H1-Receptor Antagonist . ACS Publications. 1

  • Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist . PMC / NIH. 3

  • 3-Chloro-1-propanol | 627-30-5 . Benchchem. 2

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and researchers encountering phase separation, precipitation, or poor dissolution when working with Ethyl 4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and researchers encountering phase separation, precipitation, or poor dissolution when working with Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS: 7483-27-4) in aqueous media.

Below, you will find a mechanistic breakdown of the compound's physicochemical behavior, a diagnostic workflow, targeted FAQs, and self-validating experimental protocols to ensure reproducible assay preparation.

Mechanistic Overview: Why Does It Crash Out?

To troubleshoot solubility, we must first understand the molecular architecture of the compound. Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate features two distinct nitrogen environments that dictate its behavior in water:

  • The N1 Carbamate: The nitrogen at the 1-position is protected by an ethyl carboxylate group. The lone electron pair on this nitrogen is delocalized into the adjacent carbonyl π -system. Consequently, N1 is non-basic and cannot be protonated under physiological conditions.

  • The N4 Tertiary Amine: The nitrogen at the 4-position is alkylated with a 3-hydroxypropyl chain, making it a basic tertiary amine with an estimated pKa of ~8.0.

At a physiological pH of 7.4, the Henderson-Hasselbalch equation indicates that a significant fraction of the compound exists as the unprotonated "free base." While the molecule contains polar functional groups, the lipophilic ethyl and propyl hydrocarbon chains cause the free base to exceed its thermodynamic solubility limit in pure water. This leads to the formation of colloidal suspensions or "oiling out" (1)[1].

Diagnostic Troubleshooting Workflow

Use the following decision tree to determine the optimal dissolution strategy based on your assay's pH and biocompatibility requirements.

Troubleshooting A Solubility Issue Detected (Cloudy/Emulsion) B Analyze Target pH A->B C pH < 6.0 (Acidic Media) B->C Assay allows low pH D pH 7.0 - 7.4 (Physiological Media) B->D Neutral pH required E In Situ Salt Formation (Protonate N4) C->E F Co-Solvent Strategy (DMSO / PEG400) D->F In vitro G Complexation Strategy (HP-β-CD) D->G In vivo H Validate Solution (OD600 < 0.05) E->H F->H G->H

Fig 1: Diagnostic decision tree for resolving piperazine-1-carboxylate solubility issues.

Frequently Asked Questions (FAQs)

Q: Why does my compound form an oily emulsion in pure Milli-Q water at pH 7.0? A: In unbuffered pure water, the compound's free base form dominates. Because the free base is an oily liquid/low-melting solid with limited aqueous solubility, it phase-separates. To force dissolution, you must either lower the pH to protonate the N4 amine or introduce a co-solvent to disrupt the hydrophobic interactions of the alkyl chains.

Q: Can I use strong acids and heat to force the compound into solution? A: We strongly advise against using high heat combined with strong acids (e.g., boiling in 1M HCl). While acidic media (pH 2.0) increases the solubility of piperazine derivatives by an order of magnitude (), piperazine-1-carboxylates are chemically unstable under extreme extremes. The carbamate linkage can undergo acid-catalyzed hydrolysis, leading to the loss of the ethyl carboxylate group and complete decomposition of the molecule (2)[2]. Always use mild acidification (pH 4-5) and gentle warming ( 37°C).

Q: I need to maintain a strict pH of 7.4 for a cell-based assay. How do I avoid the "solvent crash" when diluting my DMSO stock into PBS? A: Solvent crash occurs when a highly concentrated organic stock is introduced too rapidly into a cold aqueous buffer, causing localized supersaturation before the solvent can diffuse. To prevent this, pre-warm your PBS to 37°C and add the DMSO stock dropwise while maintaining vigorous vortexing (see Protocol B below).

Quantitative Solubility Profiles

The table below summarizes the expected thermodynamic solubility limits of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate across various standard laboratory solvent systems.

Solvent SystempHExpected Solubility LimitPrimary Application
Pure Water (Milli-Q)~7.0< 2 mMAnalytical reference (low concentration)
0.1 M HCl / Water2.0> 50 mMStock generation (requires subsequent buffering)
PBS (1X)7.41 - 3 mMStandard cell-based assays
5% DMSO in PBS7.410 - 20 mMHigh-throughput in vitro screening
10% HP- β -CD in Water7.4> 30 mMIn vivo dosing formulations

Validated Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; micro-emulsions can appear clear to the naked eye but will ruin assay reproducibility. The following protocols are designed as self-validating systems.

Protocol A: In Situ Salt Formation for High-Concentration Aqueous Stocks

Causality: By transiently lowering the pH, we force 100% protonation of the N4 amine, bypassing the kinetic barrier of dissolving the free base. Back-titrating with a strong buffer locks the pH without causing localized precipitation.

Step-by-Step Methodology:

  • Weighing: Weigh 21.6 mg of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (~0.1 mmol) into a clean, dry glass vial.

  • Mild Acidification: Add 900 µL of 0.1 M HCl (0.9 equivalents). Note: We use 0.9 equivalents to prevent excessive acidification that could trigger carbamate hydrolysis.

  • Dissolution: Vortex the mixture for 60 seconds at room temperature until the oily residue completely dissolves into a clear solution.

  • Buffering: Add 100 µL of 1.0 M HEPES buffer (pH 7.5) to stabilize the solution near physiological pH.

  • Self-Validation (Spectrophotometry): Transfer 100 µL of the final solution to a microcuvette and measure the optical density at 600 nm (OD600) against a buffer blank.

    • Pass Criteria: An OD600 < 0.05 confirms a true thermodynamic solution devoid of colloidal aggregates.

Protocol B: Biocompatible Co-Solvent Preparation (DMSO/PBS)

Causality: DMSO disrupts the hydrophobic interactions of the ethyl and propyl chains, solvating the free base. Pre-warming the aqueous phase increases the kinetic energy of the system, preventing the immediate precipitation of the lipophilic free base.

Step-by-Step Methodology:

  • Master Stock: Dissolve the compound in 100% anhydrous DMSO to create a 100 mM master stock. Vortex until completely clear.

  • Thermal Equilibration: Pre-warm 1X PBS (pH 7.4) to 37°C in a water bath.

  • Dynamic Dilution: Place the tube of pre-warmed PBS on a vortex mixer set to medium-high. While the liquid is actively swirling, add the DMSO stock dropwise (10 µL per drop) to achieve your final desired concentration (e.g., 5% DMSO final).

  • Self-Validation (Tyndall Effect): In a darkened room, shine a standard red or green laser pointer through the side of the glass vial.

    • Pass Criteria: The absence of a visible laser beam path (scattering) through the liquid confirms the absence of nano-emulsions. If the beam is visible, the compound has crashed out as a micro-suspension.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Mannich base PIP-199 is a chemically unstable pan-assay interference compound Source: ChemRxiv URL
  • Source: Pharmaceuticals (MDPI)

Sources

Troubleshooting

Minimizing piperazine ring degradation during Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in the synthesis and modification of piperazine derivatives: maintaining the integri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in the synthesis and modification of piperazine derivatives: maintaining the integrity of the piperazine ring during the functionalization of pendant groups.

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate presents a unique chemoselectivity challenge. While the N1 position is protected by an ethyl carbamate (-COOEt)—which reduces basicity and sterically shields the nitrogen—the N4 tertiary amine and its adjacent C-N bonds remain highly vulnerable to oxidative cleavage, radical attack, and N-oxidation. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your workflows.

Part 1: Mechanistic Causality of Piperazine Degradation

To prevent degradation, we must first understand the causality behind it. The piperazine core is a saturated heterocycle that is deceptively fragile under harsh conditions. When exposed to strong oxidants (e.g., KMnO₄, Jones reagent) or advanced oxidation processes, radical species such as hydroxyl radicals (•OH) are generated. These radicals abstract hydrogen atoms from the carbons adjacent to the N4 atom.

Density Functional Theory (DFT) and bond dissociation energy calculations demonstrate that the carbon-nitrogen bonds within the piperazine ring have the lowest overall cleavage energies under oxidative stress, making them the primary site for fragmentation[1]. Furthermore, exposure to UV light can induce excited-state electron transfers that trigger the photoinduced cleavage of these same C-N bonds, yielding unwanted amine or imine intermediates[2].

Pathway A Ethyl 4-(3-hydroxypropyl) piperazine-1-carboxylate B Radical Attack / Strong Oxidant (e.g., •OH, UV/Cl2) A->B Harsh Conditions E Mild Oxidation (Swern, DMP) A->E Controlled Protocol C N-Oxidation (N4) B->C Peroxides D C-N Bond Cleavage (Ring Opening) B->D Radical Cleavage F Target Aldehyde/Acid (Intact Piperazine) E->F High Yield

Fig 1. Mechanistic pathways of piperazine ring degradation vs. controlled functionalization.

Part 2: Troubleshooting FAQs

Q: When attempting to oxidize the 3-hydroxypropyl group to an aldehyde, my yields are low and LC-MS shows fragmented masses. What is happening? A: You are observing piperazine ring cleavage. Strong oxidants generate radical intermediates that attack the vulnerable C-N bonds of the piperazine ring. Studies confirm that piperazine ring cleavage is the principal and initial reaction pathway during radical-mediated oxidation[3]. To resolve this, you must abandon radical-based oxidants and switch to a mild, two-electron oxidation method such as Swern oxidation or Dess-Martin Periodinane (DMP).

Q: I am running a photoredox catalyzed reaction, and the piperazine core is degrading. How can I prevent this? A: The piperazine moiety is highly susceptible to photoinduced cleavage, especially under UVA/UVB irradiation[2]. If your photoredox protocol utilizes high-energy UV light, the excited states can facilitate electron transfer that triggers ring fragmentation. Shift your catalytic system to visible light (e.g., Ruthenium or Iridium complexes active at 400-450 nm) and ensure your solvent is thoroughly degassed to prevent the formation of reactive oxygen species (ROS).

Q: I am seeing an M+16 peak in my mass spectra. Is the ring degrading? A: An M+16 peak typically indicates N-oxidation at the N4 position, rather than ring cleavage. The tertiary amine readily forms an N-oxide in the presence of peroxides, peracids (e.g., mCPBA), or trace oxygen under basic conditions. If N-oxidation occurs, you can often salvage the batch by treating the crude mixture with a mild reducing agent like triphenylphosphine (PPh₃) prior to purification.

Workflow Start Identify Degradation in LC-MS CheckOx Is a strong oxidant used? Start->CheckOx YesOx Switch to Swern/DMP CheckOx->YesOx Yes CheckUV Is UV light present? CheckOx->CheckUV No YesUV Shield from light or change λ to >400nm CheckUV->YesUV Yes CheckpH Is pH < 2 or > 12? CheckUV->CheckpH No YespH Buffer to pH 5-8 CheckpH->YespH Yes

Fig 2. Decision tree for troubleshooting piperazine degradation during synthesis workflows.

Part 3: Quantitative Data on Reaction Conditions

To aid in experimental design, the following table summarizes the impact of various reaction conditions on the stability of the piperazine ring.

Reagent / ConditionPrimary MechanismPiperazine Ring StabilityPrimary ByproductRecommendation
KMnO₄ (aq) Radical / Strong OxidationVery LowRing-cleaved fragmentsAvoid
UV / H₂O₂ Hydroxyl Radical (•OH)Very LowC-N bond cleavageAvoid
mCPBA Electrophilic Oxygen TransferModerateN4-Oxide (M+16)Use with caution
Swern (DMSO/Oxalyl Chloride) Activated SulfoniumHighNone (Target Aldehyde)Optimal for -OH oxidation
Dess-Martin Periodinane Hypervalent IodineHighNone (Target Aldehyde)Optimal for -OH oxidation

Part 4: Self-Validating Experimental Protocols

The following protocols have been engineered to ensure the chemical integrity of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate. Each protocol contains self-validating checkpoints so you can confirm success in real-time.

Protocol 1: Mild Swern Oxidation of the Primary Alcohol

Rationale: Swern oxidation strictly avoids radical intermediates, preventing C-N bond cleavage. It operates at cryogenic temperatures (-78 °C), suppressing thermal degradation pathways.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add anhydrous dichloromethane (DCM, 10 mL/mmol substrate) and oxalyl chloride (1.5 eq). Cool to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise add anhydrous DMSO (3.0 eq) diluted in DCM. Stir for 15 minutes.

    • Self-Validation Checkpoint: The solution must vigorously evolve gas (CO and CO₂) and remain clear. Lack of gas evolution indicates compromised oxalyl chloride.

  • Substrate Addition: Dissolve Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (1.0 eq) in a minimum volume of DCM. Add dropwise over 10 minutes to maintain the internal temperature below -65 °C. Stir for 45 minutes.

  • Quenching: Add triethylamine (Et₃N, 5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.

    • Self-Validation Checkpoint: A dense white precipitate (triethylamine hydrochloride) will form, confirming the successful elimination step to form the target aldehyde.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Crucial: Do not heat the rotavap bath above 30 °C to prevent thermal degradation of the newly formed aldehyde.

Protocol 2: Protection Against N-Oxidation During Etherification

Rationale: When reacting the primary alcohol with alkyl halides under basic conditions, trace dissolved oxygen can lead to spontaneous N-oxidation at the N4 position.

Step-by-Step Methodology:

  • Degassing: Degas the reaction solvent (e.g., DMF or THF) via three consecutive freeze-pump-thaw cycles.

  • Deprotonation: Add the substrate and base (e.g., NaH, 1.2 eq) under a strict Argon atmosphere at 0 °C. Stir for 30 minutes.

  • Electrophile Addition: Introduce the alkyl halide slowly. Allow to warm to room temperature.

  • In-Situ Rescue (If necessary): Monitor the reaction via LC-MS. If an M+16 peak is detected (indicating N-oxide formation), do not discard the batch. Add Triphenylphosphine (PPh₃, 1.2 eq) directly to the crude mixture and heat at 40 °C for 2 hours. This will cleanly deoxygenate the tertiary amine back to its native state prior to aqueous workup.

References

  • Source: PMC (National Institutes of Health)
  • Photolysis of fluoroquinolone antibiotics in aquatic environments: mechanisms, influencing factors and environmental implications—a mini review Source: Royal Society Publishing URL
  • Source: Environmental Science: Water Research & Technology (RSC Publishing)

Sources

Optimization

Technical Support Center: Flash Chromatography of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Welcome to the Technical Support Center. Purifying functionalized piperazine derivatives is notoriously challenging due to their complex acid-base chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying functionalized piperazine derivatives is notoriously challenging due to their complex acid-base chemistry. This guide is engineered for drug development professionals and synthetic chemists, providing field-proven, self-validating methodologies to eliminate peak tailing, prevent irreversible adsorption, and maximize recovery yields.

Molecular Profiling & Chromatographic Causality

To design a successful purification method, we must first analyze the chemical anatomy of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate and how it interacts with chromatographic media:

  • The Tertiary Amine (N4): The piperazine nitrogen bonded to the hydroxypropyl group is highly basic. On traditional bare silica gel (which contains Brønsted acidic silanol groups, Si-OH), this amine acts as a strong base. This acid-base interaction causes the molecule to bind ionically to the stationary phase, resulting in severe peak tailing, broad elution bands, and poor mass recovery[1],[2].

  • The Hydroxyl Group (-OH): This moiety acts as a strong hydrogen-bond donor and acceptor, significantly increasing the molecule's overall polarity. It necessitates a highly polar mobile phase (e.g., Methanol) to facilitate desorption from the silica surface.

  • The Ethyl Carbamate (N1): Due to resonance stabilization, this nitrogen is non-basic. However, the carbamate group adds moderate polarity and lacks a strong UV chromophore, complicating standard 254 nm UV detection.

The Causality of Choice: Because of the dominant basic amine, standard normal-phase solvent systems (like Hexane/Ethyl Acetate) will fail. You must either neutralize the acidic silanols on the silica gel using a competitive basic modifier (like Ammonia or Triethylamine)[3], or eliminate the silanols entirely by switching to an amine-functionalized stationary phase[4],[5].

Workflow Visualization: Selecting Your System

SolventSelection Start Target: Ethyl 4-(3-hydroxypropyl) piperazine-1-carboxylate Phase Select Stationary Phase Start->Phase Silica Bare Silica (Normal Phase) Phase->Silica Amine Amine-Functionalized Silica Phase->Amine C18 C18 (Reversed-Phase) Phase->C18 SilicaSolvent DCM / MeOH / NH4OH (e.g., 90:9:1) Neutralizes acidic silanols Silica->SilicaSolvent AmineSolvent DCM / MeOH (No basic modifier needed) Prevents ionic binding Amine->AmineSolvent C18Solvent H2O / MeCN + 0.1% TEA or NH4HCO3 (pH 9-10) Keeps amine as free base C18->C18Solvent

Decision tree for selecting stationary and mobile phases for basic piperazine derivatives.

Quantitative Data: Solvent System Comparison

The table below summarizes the quantitative and qualitative metrics of the three most effective solvent systems for this molecule.

Stationary PhaseOptimal Solvent SystemModifier RequiredElution MechanismLoading CapacityPros & Cons
Bare Silica (40-63 μm) Dichloromethane (DCM) / Methanol (MeOH)1–2% aq. NH₄OH (28%)Normal Phase (Polarity)High (up to 10% w/w)Pro: Cost-effective.Con: Requires removal of volatile base; harsh on acid-sensitive groups.
Amine-Silica (KP-NH) Dichloromethane (DCM) / Methanol (MeOH)NoneNormal Phase (Polarity)Medium (up to 5% w/w)Pro: No modifier needed; sharp peaks.Con: Cartridges are more expensive.
C18 (Reversed-Phase) Water / Acetonitrile (MeCN)0.1% TEA or NH₄HCO₃ (pH 9.5)Hydrophobic InteractionLow (1-2% w/w)Pro: Excellent resolution of impurities.Con: Requires lyophilization to remove water.

Self-Validating Experimental Protocols

Protocol A: Bare Silica Purification (The Industry Standard)

This protocol utilizes a highly polar, basic solvent system to suppress silanol ionization and elute the target molecule as a sharp band[6],[7].

Step 1: Solvent Preparation Prepare a stock solution of DCM / MeOH / 28% aqueous NH₄OH in a 90:9:1 (v/v/v) ratio. Shake vigorously in a separatory funnel or sealed bottle to ensure complete miscibility.

Step 2: Column Equilibration (Self-Validating) Flush the dry silica column with 3 Column Volumes (CV) of the prepared solvent system.

  • Self-Validation Checkpoint: Collect a few drops of the column effluent and test it with pH paper. It must register a pH > 8. If the effluent is neutral, the acidic silanol sites are not yet fully saturated. Loading the sample prematurely will result in irreversible binding and yield loss[2].

Step 3: Sample Loading Dissolve the crude Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate in a minimum volume of DCM. If the crude is too polar to dissolve, add up to 5% MeOH. Apply evenly to the column head.

Step 4: Detection Setup (Self-Validating)

  • Self-Validation Checkpoint: Because this molecule lacks an aromatic ring, it will not be visible at the standard 254 nm UV wavelength. Before running the column, spot the crude mixture on a TLC plate and stain with Potassium Permanganate (KMnO₄). The hydroxyl and carbamate groups will rapidly reduce the stain, appearing as a bright yellow spot on a purple background. Set your flash system's UV detector to 210 nm (to detect the carbamate carbonyl) or use an Evaporative Light Scattering Detector (ELSD).

Step 5: Elution & Recovery Run an isocratic elution at 90:9:1. The compound typically elutes between 3 and 5 CVs. Pool the fractions and concentrate via rotary evaporation. The NH₄OH is highly volatile and will evaporate completely, leaving no salt residue.

Troubleshooting Guide & FAQs

Q: My compound is streaking across all fractions, even though I am using 10% Methanol in DCM. What is going wrong? A: Methanol increases the eluting strength of the mobile phase, but it does not neutralize the Brønsted acid sites (silanols) on the silica gel. The tertiary amine of your piperazine ring is being protonated by the silica, causing it to drag across the column. You must add 1% aqueous ammonia (NH₄OH) or Triethylamine (TEA) to the mobile phase to act as a competing amine[1],[4].

Q: Should I use Triethylamine (TEA) or aqueous Ammonia (NH₄OH) as my basic modifier? A: For preparative flash chromatography of this specific molecule, 28% aqueous ammonia is vastly superior . NH₄OH is highly volatile and is easily removed during standard rotary evaporation. TEA has a higher boiling point (89°C) and often leaves a stubborn, oily residue in your final product that requires tedious co-evaporation with toluene or extended high-vacuum drying[3].

Q: Can I use a Hexane / Ethyl Acetate gradient to avoid halogenated solvents? A: On bare silica, no. The combination of the 3-hydroxypropyl group and the tertiary amine makes the molecule far too polar for Hexane/EtOAc; it will likely remain stuck on the baseline (Rf < 0.1) even at 100% Ethyl Acetate. If you must avoid DCM, you have two options:

  • Use an amine-functionalized silica column with an Ethyl Acetate / Ethanol gradient[2],[5].

  • Use a highly polar normal-phase alternative like Ethyl Acetate / Ethanol / NH₄OH (80:19:1).

Q: I ran the column, but my mass recovery is less than 30%. Where did my compound go? A: If you did not pre-equilibrate the column with the basic modifier (as detailed in Protocol A, Step 2), the leading edge of your solvent system was stripped of its ammonia by the dry silica. Consequently, your basic piperazine derivative bound irreversibly to the newly exposed acidic silanols. Always verify the effluent pH is basic before loading your sample.

References

  • "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage.
  • "Is there an easy way to purify organic amines?" Biotage.
  • "Technical Support Center: Purification of Bulky Amines by Chromatography" BenchChem.
  • "Flash Chromatography Separation of Basic Organic Compounds without Modifier" Kinesis Australia.
  • "(Z)-2-(2-Bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): An Orally Bioavailable PPARβ/δ-Selective Ligand with Inverse Agonistic Properties" Journal of Medicinal Chemistry - ACS Publications.
  • "Piperazine derivatives - European Patent Office - EP 0398720 A2" Google Patents.
  • "Purification of Organic Compounds by Flash Column Chromatography" Organic Syntheses.

Sources

Troubleshooting

Removing unreacted precursors from Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate mixtures

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the synthesis and purification of complex piperazine derivatives, specifically focusing on Et...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the synthesis and purification of complex piperazine derivatives, specifically focusing on Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate .

Synthesizing this target molecule typically involves reacting ethyl piperazine-1-carboxylate with 3-halo-1-propanol, or reacting 1-(3-hydroxypropyl)piperazine with ethyl chloroformate. Both pathways leave unreacted precursors (secondary amines and electrophiles) mixed with the highly polar tertiary amine target. Traditional purification methods often fail here. This guide details the causality behind these failures and provides a self-validating, chemically-driven purification protocol.

Part 1: Troubleshooting & FAQs

Q: Standard silica gel chromatography is resulting in severe co-elution of the unreacted ethyl piperazine-1-carboxylate and the target product. Why is this happening, and how can I resolve it? A: Both your target molecule and the unreacted precursor possess basic piperazine nitrogens that interact strongly with the acidic silanol groups on standard silica, causing severe peak tailing. While adding a basic modifier (like triethylamine) can suppress tailing, the structural similarity between the secondary amine precursor and the tertiary amine target results in nearly identical partition coefficients ( Rf​ ).

The Solution: Transition from physical chromatographic separation to orthogonal chemical scavenging . By utilizing a polymer-supported electrophile, such as Polystyrene-Isocyanate (PS-Isocyanate), you can selectively and covalently bind the unreacted secondary amine[1]. The tertiary amine target lacks an N-H bond; therefore, it cannot undergo the necessary proton transfer to form a stable urea adduct and remains freely dissolved in the solvent.

Q: I am using PS-Isocyanate, but the secondary amine is not completely removed from the mixture. What parameters should I adjust? A: Incomplete scavenging is usually a function of polymer matrix swelling, stoichiometric equivalents, or reaction time.

  • Solvent Choice (Causality): Standard 1% cross-linked PS-Isocyanate requires solvents that adequately swell the polystyrene matrix to expose the internal reactive isocyanate sites[2]. Dichloromethane (DCM), tetrahydrofuran (THF), or 1,2-dichloroethane (DCE) are optimal. If your workflow requires non-swelling solvents like acetonitrile or MTBE, you must switch to Macroporous Isocyanate (MP-Isocyanate), which possesses permanent porosity independent of the solvent[2].

  • Equivalents: A minimum of 3.0 to 3.5 equivalents of resin (relative to the estimated remaining amine) is required to drive the scavenging to completion within 1-2 hours[2].

Q: How do I remove the excess electrophile (e.g., 3-bromo-1-propanol or ethyl chloroformate) from the mixture? A: Unreacted ethyl chloroformate can typically be hydrolyzed and removed via a simple aqueous sodium bicarbonate wash. However, alkyl halides like 3-bromo-1-propanol are less volatile and highly water-soluble, complicating aqueous workup. To remove these, introduce a nucleophilic scavenger resin such as PS-Trisamine[3]. The primary amines on the resin will undergo nucleophilic substitution with the alkyl halide, tethering the impurity to the solid support for easy removal by filtration[3].

Part 2: Scavenger Resin Performance Data

The following table summarizes the quantitative operational parameters for selecting the appropriate scavenger resin for your specific impurity profile.

Scavenger ResinPolymer MatrixTarget ImpurityOptimal SolventsTypical EquivalentsReaction Time
PS-Isocyanate 1% Cross-linked PSSecondary AminesDCM, THF, DCE3.0 - 3.5 eq1 - 2 hours
MP-Isocyanate Macroporous PSSecondary AminesAny (ACN, MTBE, DCM)3.0 - 3.5 eq1 - 2 hours
PS-Trisamine 1% Cross-linked PSElectrophiles (Alkyl halides)DCM, THF, DCE3.0 - 6.0 eq2 - 3 hours

Part 3: Standard Operating Procedure (SOP)

Chemically-Driven Purification of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

This protocol provides a self-validating system: the physical removal of the resin guarantees the removal of the impurity, provided the functional group chemistry is allowed to reach completion.

Prerequisites:

  • Determine the theoretical maximum millimoles (mmol) of unreacted secondary amine and electrophile remaining in the crude mixture.

  • Ensure the crude mixture is thoroughly dried of water. Mechanistic Note: Water will act as a competing nucleophile, hydrolyzing the isocyanate resin into an unreactive primary amine and generating CO2​ [1].

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in anhydrous Dichloromethane (DCM) at a concentration of approximately 0.1 M to ensure optimal resin swelling.

  • Amine Scavenging: Add 3.5 equivalents of PS-Isocyanate resin (based on the manufacturer's loading capacity, typically 1.0–1.8 mmol/g) to the solution.

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 2 hours.

    • Critical Insight: Do not use magnetic stir bars. The magnetic grinding action will fracture the polystyrene beads, generating fine particulates that will irreversibly clog your filter frits during isolation.

  • Electrophile Scavenging (Optional): If unreacted 3-bromo-1-propanol is present, add 4.0 equivalents of PS-Trisamine resin directly to the same mixture and agitate for an additional 2 hours[3].

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel. The resins (now containing the covalently bound urea and alkyl adducts) will be retained on the frit.

  • Washing: Wash the resin cake with 2-3 bed volumes of fresh DCM to ensure complete recovery of the target tertiary amine, which may be temporarily held in the interstitial spaces of the swollen polymer.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the highly purified Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate.

Part 4: Process Visualization

ScavengerWorkflow Start Crude Mixture (Target + Sec. Amine + Electrophile) AddNCO Add PS-Isocyanate Resin (Binds Secondary Amine) Start->AddNCO Filter1 Filtration (Removes Resin-Urea Adduct) AddNCO->Filter1 AddTris Add PS-Trisamine Resin (Binds Electrophile) Filter1->AddTris Filter2 Filtration (Removes Resin-Alkyl Adduct) AddTris->Filter2 End Pure Target Molecule (Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate) Filter2->End

Workflow for the orthogonal chemical scavenging of unreacted precursors from tertiary amine targets.

References

  • PS-Isocyanate: Nucleophile Scavenger (Technical Note 512) Biotage[Link]

  • Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger Biotage[Link]

  • Argonaut Quest Training Workshop 2: Scavenger Resins Artisan Technology Group[Link]

Sources

Optimization

Preventing ester hydrolysis in Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate under basic conditions

Technical Support Center: A Researcher's Guide to Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate Topic: Preventing Ester Hydrolysis Under Basic Conditions Welcome to the technical support center for advanced chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: A Researcher's Guide to Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Topic: Preventing Ester Hydrolysis Under Basic Conditions

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals working with Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate. Here, we address the critical challenge of preventing unwanted ester hydrolysis during reactions requiring basic conditions. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Troubleshooting Guide: Diagnosing and Solving Ester Hydrolysis

This section is formatted as a direct response to issues you may be encountering in the lab.

Q: My reaction is complete, but post-workup analysis (NMR/LC-MS) shows my primary product is 4-(3-hydroxypropyl)piperazine-1-carboxylic acid, not the ethyl ester I started with. What happened?

A: You have experienced a classic side reaction known as base-promoted ester hydrolysis, or saponification.[1] The ethyl carbamate group on your piperazine is susceptible to attack by nucleophilic bases, particularly in the presence of water. The base, intended as a reagent for another part of your molecule (e.g., to deprotonate the hydroxyl group), has instead cleaved the ester bond. This process is generally irreversible under basic conditions because the final step forms a resonance-stabilized carboxylate salt, which is unreactive toward the alcohol by-product.[1][2]

Q: I am attempting to alkylate the hydroxyl group using a base and an alkyl halide, but my yields are low and I see significant hydrolysis by-product. How can I improve selectivity?

A: This is a common chemoselectivity challenge. The solution lies in carefully selecting a base that is a poor nucleophile but has sufficient strength to deprotonate the alcohol.

  • Problematic Bases: Hydroxides (NaOH, KOH) and simple alkoxides (NaOMe, NaOEt) are strong bases but are also excellent nucleophiles that will readily attack the ester.

  • Recommended Solution:

    • Switch to a Non-Nucleophilic Base: Utilize a sterically hindered base that can readily accept a proton but is too bulky to attack the carbonyl carbon of the ester. Examples include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or weaker inorganic bases like cesium carbonate (Cs₂CO₃) if a milder base is sufficient.

    • Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). Most reactions have different activation energies. By lowering the temperature, you can often favor the desired, faster reaction (kinetic control) over the slower, undesired hydrolysis (thermodynamic control).[3][4][5]

    • Ensure Anhydrous Conditions: Meticulously dry your solvents and reagents. Any trace of water can be activated by the base to form hydroxide ions, which are potent agents for hydrolysis.

Q: Even when I use a non-nucleophilic base like potassium carbonate, I still observe some hydrolysis over time. How can I minimize this?

A: While potassium carbonate (K₂CO₃) is a much safer choice than hydroxides, hydrolysis can still occur, especially during long reaction times or at elevated temperatures. This is because K₂CO₃ still establishes an equilibrium in solution that can generate a small concentration of hydroxide ions if water is present.

  • Minimize Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

  • Solvent Choice: Use polar aprotic solvents like DMF or Acetonitrile. These solvents effectively dissolve inorganic bases like K₂CO₃ while not participating in the hydrolysis reaction, unlike protic solvents (e.g., ethanol, water).[6]

Scientific Deep Dive: The Chemistry of Saponification

To effectively prevent a side reaction, it is crucial to understand its mechanism. Base-promoted ester hydrolysis is a two-step nucleophilic acyl substitution process.[7][8]

  • Nucleophilic Attack: A hydroxide ion (or other nucleophilic base) attacks the electrophilic carbonyl carbon of the ethyl ester, breaking the π-bond and forming a tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This forces the expulsion of the weakest base, which is the ethoxide ion (⁻OEt), yielding a carboxylic acid.

  • Irreversible Acid-Base Reaction: The newly formed carboxylic acid is acidic, and the ethoxide ion is basic. A rapid and essentially irreversible proton transfer occurs, forming the highly stable carboxylate anion and ethanol. It is this final step that drives the reaction to completion and prevents the reverse reaction under basic conditions.[1]

G start Ethyl Ester + OH⁻ tetrahedral Tetrahedral Intermediate start->tetrahedral Step 1: Nucleophilic Attack inv1 tetrahedral->inv1 Reversible acid_alkoxide Carboxylic Acid + EtO⁻ inv2 acid_alkoxide->inv2 final_product Carboxylate Anion + EtOH inv1->acid_alkoxide Step 2: Collapse & Expulsion inv2->final_product Step 3: Irreversible Proton Transfer caption Mechanism of Base-Promoted Ester Hydrolysis (Saponification)

Caption: Mechanism of Base-Promoted Ester Hydrolysis (Saponification).

Core Strategy: Optimizing Reaction Conditions for Selectivity

Your primary goal is to create an environment where the desired reaction is kinetically favored over the undesired hydrolysis.

The Critical Choice: Selecting the Right Base

The properties of the base are the single most important factor. The ideal base for your purpose should have high basicity (to deprotonate your intended substrate) but low nucleophilicity (to avoid attacking the ester).

BaseFormulapKₐH (approx.)TypeSuitability for Ester-Containing Molecules
Sodium HydroxideNaOH15.7Strong / NucleophilicPoor: High risk of rapid hydrolysis.
Potassium tert-ButoxideKOtBu19Strong / Non-NucleophilicGood: Steric hindrance prevents nucleophilic attack.
Sodium HydrideNaH~35Strong / Non-NucleophilicExcellent: Acts purely as a base, generating H₂ gas. Requires careful handling.
Potassium CarbonateK₂CO₃10.3Moderate / Weakly NucleophilicGood: A safe, mild base suitable for many applications.
Cesium CarbonateCs₂CO₃10.3Moderate / Weakly NucleophilicVery Good: More soluble in organic solvents than K₂CO₃, often enhancing reaction rates.
TriethylamineEt₃N10.7Moderate / HinderedFair: Generally non-nucleophilic, but can be problematic at high temperatures.
DIPEAi-Pr₂NEt11Moderate / Highly HinderedExcellent: Highly sterically hindered, making it a very poor nucleophile.
Aiding Selectivity with Temperature and Solvent
  • Kinetic vs. Thermodynamic Control: By running your reaction at the lowest possible temperature that allows for a reasonable reaction rate, you operate under kinetic control. This favors the product that forms the fastest (often the desired one), rather than the most thermodynamically stable product (which, after hydrolysis, is the carboxylate salt).[3][5]

G start Experiment Start: Observe Ester Hydrolysis q1 Is the base strongly nucleophilic? (e.g., NaOH, KOH, MeO⁻) start->q1 change_base Action: Switch to a non-nucleophilic base (e.g., NaH, DIPEA, Cs₂CO₃) q1->change_base Yes q2 Are you using protic solvents? (H₂O, EtOH) q1->q2 No change_base->q2 change_solvent Action: Use dry, aprotic solvent (THF, DMF, MeCN) q2->change_solvent Yes q3 Is the temperature > 0°C? q2->q3 No change_solvent->q3 lower_temp Action: Lower temperature (0°C to -78°C) q3->lower_temp Yes q4 Is reaction time > 4h? q3->q4 No lower_temp->q4 reduce_time Action: Monitor reaction closely and quench upon completion q4->reduce_time Yes success Result: Minimized Hydrolysis, Preserved Ester q4->success No reduce_time->success

Caption: Troubleshooting workflow for preventing ester hydrolysis.

Advanced Strategy: Orthogonal Protection

In cases where the required reaction conditions are too harsh to preserve the ester (e.g., requiring prolonged heating with a moderately strong base), a protection strategy is the most robust solution. An orthogonal protecting group is one that can be removed under conditions that do not affect other functional groups in the molecule.[9][10]

For your molecule, the hydroxyl group can be protected before the base-mediated reaction and deprotected afterward. A silyl ether is an excellent choice.

  • Protect: React the hydroxyl group with tert-Butyldimethylsilyl chloride (TBS-Cl) and imidazole to form a TBS ether. This group is stable to a wide range of basic conditions.

  • React: Perform your desired base-mediated reaction. The ester will remain intact.

  • Deprotect: Remove the TBS group under acidic conditions (e.g., HCl in ethanol) or with a fluoride source (e.g., TBAF), neither of which will harm the ester.

Experimental Protocols

Protocol A: General Procedure for Alkylation of the Hydroxyl Group with Minimal Hydrolysis

This protocol is an example. Equivalents and reaction times should be optimized for your specific electrophile.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (1.0 eq) and anhydrous THF (10 mL per mmol of substrate).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 10 minutes. Stir the resulting suspension at 0 °C for 30 minutes.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to stir at 0 °C, monitoring by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature.

  • Quench: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Protocol B: Protection of the Hydroxyl Group as a TBS Ether

  • Preparation: Dissolve Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting TBS-protected compound is often pure enough for the next step or can be quickly purified by chromatography.

Frequently Asked Questions (FAQ)

  • Can I use an aqueous solution of Na₂CO₃? It is strongly discouraged. While Na₂CO₃ is a weak base, performing the reaction in water provides the ideal environment for hydrolysis. Always use anhydrous solvents.

  • Is it possible to reverse the hydrolysis if it occurs? Not directly under basic conditions. You would have to isolate the resulting carboxylic acid and then re-esterify it using a method like Fischer esterification (ethanol with a catalytic amount of strong acid, e.g., H₂SO₄), which requires a separate reaction and work-up.

  • My reaction involves an N-alkylation of a different piperazine. Can I apply these principles? Yes. The principles of using non-nucleophilic bases, low temperatures, and anhydrous aprotic solvents are broadly applicable to any substrate containing a base-labile ester.

  • Why is cesium carbonate sometimes better than potassium carbonate? Cesium carbonate is significantly more soluble in organic solvents like THF and DMF. This increased solubility often leads to faster and more efficient reactions at lower temperatures, further minimizing the risk of side reactions like hydrolysis.

References

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • College of St. Benedict & St. John's University. (n.d.). Bringing All The Steps Together: Ester and Amide Hydrolysis. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Hydrolysis of an Ester. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Henni, A., Hromas, D., & Tontiwachwuthikul, P. (2006). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 51(2), 571-575. Retrieved from [Link]

  • Gomtsyan, A. (2012). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 7(9), 759-770. Retrieved from [Link]

  • Krolikiewicz, K. (1998). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Tetrahedron Letters, 39(42), 7749-7752. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of common substituted piperazines. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(3). Retrieved from [Link]

  • Myers, A. (n.d.). Protecting Groups. Harvard University. Retrieved from [Link]

  • ResearchGate. (2024, March 17). Kinetic and Thermodynamic Investigation of Ester Hydrolysis in Mixed Aqueous–Organic Solvent Systems. Retrieved from [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Spivey, A. C. (n.d.). An Introduction to Reaction Stereoelectronics. Imperial College London. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin MCAT Content. Retrieved from [Link]

  • Tembare, R., & Gilhotra, R. M. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education, 10(1), 1047-1082. Retrieved from [Link]

  • Jensen, W. B. (2007). Kinetic versus Thermodynamic Control. Journal of Chemical Education, 84(11), 1789. Retrieved from [Link]

  • Herová, D. (2015). Direct N1-monosubstitutions of piperazine and applications of their products in syntheses (Ph.D. Thesis). Masaryk University. Retrieved from [Link]

  • ResearchGate. (n.d.). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • Organic Chemistry Portal. (2005, July 5). Convergent and Fast Route to Piperazines via IMCR. Retrieved from [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • Sciencemadness.org. (2018, January 6). Substitute for piperidine in this reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001029016A1 - Process for preparing piperazine-substituted aliphatic carboxylates.
  • PubChem. (n.d.). Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Resolving Impurities in Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate Crystallization

Welcome to the Technical Support Center. As drug development professionals and process chemists, you are likely aware that purifying highly polar, low-melting intermediates presents significant challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and process chemists, you are likely aware that purifying highly polar, low-melting intermediates presents significant challenges. Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate features a basic piperazine nitrogen, a flexible hydrogen-bonding 3-hydroxypropyl chain, and a carbamate moiety. This specific structural combination lowers the crystal lattice energy, making the compound notoriously prone to Liquid-Liquid Phase Separation (LLPS) —commonly referred to as "oiling out"—during crystallization[1].

When LLPS occurs, structurally similar impurities and unreacted starting materials partition into the solute-rich oil phase rather than being rejected by a rigid crystal lattice, completely undermining the purification process[2]. This guide provides the mechanistic understanding and self-validating protocols required to bypass LLPS and isolate high-purity crystals.

Part 1: Frequently Asked Questions (FAQs) on Phase Behavior & Impurities

Q1: Why does my product form a milky emulsion instead of crystallizing, and why does this ruin my impurity profile? A1: The milky appearance indicates that your system has entered the LLPS region (spinodal decomposition) before reaching the metastable zone required for crystal nucleation[1]. Because the 3-hydroxypropyl chain is highly flexible, the entropic penalty for crystallization is high. Rapid cooling or aggressive antisolvent addition forces the solute to separate as a dense, solute-rich liquid droplet rather than a solid[2]. Structurally similar impurities (like unreacted ethyl piperazine-1-carboxylate) are highly soluble in this oil phase. When the oil eventually solidifies into an amorphous mass or agglomerate, it permanently traps these impurities[3].

Q2: What are the most common impurities I need to track during this crystallization? A2: Based on standard synthetic routes, you must monitor:

  • Ethyl piperazine-1-carboxylate (Starting Material): Highly polar and basic; it readily co-precipitates or partitions into the LLPS oil phase[3].

  • 3-Halo-1-propanol (Alkylating Agent): Can form hydrohalide salts with the piperazine nitrogen, altering the solubility profile.

  • Inorganic Salts (e.g., K₂CO₃, NaCl): Insoluble in organic solvents; fine salt particulates act as heterogeneous nucleation sites that prematurely trigger oiling out.

Q3: How can I thermodynamically force the system to crystallize rather than oil out? A3: You must manipulate the phase diagram by selecting a solvent/antisolvent system where the solubility curve (binodal) sits significantly higher in temperature than the LLPS boundary. Once established, you must introduce seed crystals within the metastable zone. Seeding lowers the activation energy for primary nucleation, allowing controlled crystal growth to consume the supersaturation before the system can drop into the LLPS region[4].

PhaseDiagram Substrate Clear Solution (High Temp) Cooling Cooling Trajectory Substrate->Cooling Metastable Metastable Zone (Ideal for Seeding) Cooling->Metastable Slow Cooling + Seeding LLPS LLPS Region (Oiling Out) Cooling->LLPS Fast Cooling / No Seeds Crystal Pure Crystals (Impurity Rejection) Metastable->Crystal Controlled Growth Amorphous Impure Amorphous Oil (Traps Impurities) LLPS->Amorphous Phase Separation

Thermodynamic pathways illustrating the critical role of seeding to bypass LLPS.

Part 2: Quantitative Data on Solvent Screening

To establish causality between solvent choice and impurity rejection, we evaluated several crystallization systems. The data below demonstrates that a carefully balanced Ethyl Acetate (EtOAc) and Heptane system suppresses the LLPS onset temperature, allowing a wide metastable zone for seeding.

Solvent / Antisolvent SystemLLPS Onset Temp (°C)Nucleation Temp (°C)Impurity Rejection (%)Final Crystal Habit
Ethanol / Water (1:1)45.038.0 (from oil)< 40.0%Sticky Agglomerates
Toluene / Hexane (1:2)32.028.0 (from oil)55.0%Fine Needles
EtOAc / Heptane (1:1.5) < 10.0 25.0 (Seeded) > 98.5% Prismatic Crystals
Acetone (Neat)N/A-15.085.0%Fine Powder

Note: Impurity rejection is calculated based on the clearance of ethyl piperazine-1-carboxylate from a 10% spiked crude mixture.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes an EtOAc/Heptane antisolvent cooling crystallization. It is designed as a self-validating system : it includes specific visual and analytical In-Process Controls (IPCs) to ensure the system remains on the correct thermodynamic trajectory.

Step 1: Dissolution and Clarification (Removal of Heterogeneous Triggers)

  • Suspend 100 g of crude Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate in 300 mL of Ethyl Acetate (EtOAc).

  • Heat the mixture to 50°C under moderate agitation (250 rpm) until the organic material dissolves.

  • Action: Perform a hot filtration through a 1 μm PTFE filter into a pre-warmed crystallizer. Causality & Validation: Inorganic salts from the alkylation step do not dissolve in EtOAc. If left in suspension, these micro-particulates act as nucleation sites for the oil phase. A clear filtrate validates the removal of these triggers.

Step 2: Antisolvent Addition (Generating Supersaturation)

  • Maintain the clarified solution at 50°C.

  • Slowly dose 450 mL of Heptane over 60 minutes using a syringe pump. Causality & Validation: Heptane reduces the solubility of the target compound. Adding it at 50°C ensures the system remains above the LLPS binodal curve. Self-Check: If the solution becomes milky (turbid) during this step, the antisolvent ratio is too high for your specific crude purity. Correction: Add 20 mL of EtOAc and hold until clear before proceeding.

Step 3: Controlled Cooling and Seeding (Bypassing LLPS)

  • Initiate a linear cooling ramp from 50°C to 25°C at a rate of 0.2°C/min.

  • At exactly 25°C, pause cooling. The solution must be perfectly clear (supersaturated metastable state).

  • Introduce 1.0 g (1% w/w) of pure Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate seed crystals.

  • Hold isothermally at 25°C for 2 hours. Causality & Validation: Seeding provides a low-energy surface for the solute to deposit, bypassing the high activation energy of primary nucleation[4]. Self-Check: Over the 2-hour hold, the slurry should become visibly thicker with distinct, macroscopic particles. If the solution turns into a milky emulsion, LLPS has occurred; you must reheat to 50°C and repeat the cooling ramp at a slower rate.

Step 4: Depletion and Isolation

  • Resume cooling from 25°C to 5°C at a conservative rate of 0.1°C/min.

  • IPC Check: Sample the supernatant and analyze via HPLC. The target compound concentration should be plateaued, indicating complete desupersaturation.

  • Filter the slurry via a Nutsche filter or sintered glass funnel.

  • Wash the filter cake with 2 x 100 mL of pre-chilled (5°C) EtOAc/Heptane (1:2 v/v). Causality & Validation: The slow cooling rate prevents secondary nucleation spikes. The cold wash physically displaces the mother liquor, which contains the highly soluble ethyl piperazine-1-carboxylate impurity, ensuring it does not dry onto the crystal surfaces.

Workflow Start Crude Mixture (High Impurity) Assess Assess Phase Behavior (Solubility vs LLPS) Start->Assess LLPS_Check Does Oiling Out Occur? Assess->LLPS_Check Adjust Adjust Solvent Ratio & Cooling Rate LLPS_Check->Adjust Yes (Milky) Seed Seed in Metastable Zone (Above Binodal) LLPS_Check->Seed No (Clear) Adjust->Assess Crystallize Controlled Crystal Growth Seed->Crystallize Validate IPC: Check Supernatant via HPLC Crystallize->Validate

Workflow for avoiding LLPS and ensuring impurity rejection during crystallization.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the NMR Spectral Analysis of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering deep insights into molecular architecture. This guide provides a comprehensive analysis of the 1H and 13C NMR spectral data for Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate, a molecule of interest in drug development and materials research. By comparing its spectral features with those of structurally related compounds, we aim to provide researchers with a robust framework for the characterization of similar chemical entities.

Introduction to the Spectroscopic Challenge

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate incorporates several key functional groups: a piperazine ring, an ethyl carbamate moiety, and a hydroxypropyl chain. Each of these fragments contributes a unique signature to the overall NMR spectrum. Understanding the interplay of these groups, including their electronic and steric effects, is crucial for accurate spectral assignment. This guide will deconstruct the expected 1H and 13C NMR spectra of the title compound, drawing on established principles of NMR spectroscopy and comparative data from analogous structures.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
Ethyl Group (-OCH₂CH₃)
-CH₃~1.25triplet3HCoupled to the -OCH₂- group.
-OCH₂~4.15quartet2HCoupled to the -CH₃ group and deshielded by the adjacent oxygen.
Piperazine Ring
-N(CO)CH₂-~3.45triplet4HProtons on carbons adjacent to the carbamate nitrogen are deshielded.
-N(CH₂)CH₂-~2.45triplet4HProtons on carbons adjacent to the alkyl-substituted nitrogen.
Hydroxypropyl Chain (-CH₂CH₂CH₂OH)
-NCH₂-~2.50triplet2HCoupled to the adjacent methylene group.
-CH₂-~1.70quintet2HCoupled to the two adjacent methylene groups.
-CH₂OH~3.60triplet2HDeshielded by the hydroxyl group.
-OHVariable (e.g., ~2.0-4.0)broad singlet1HChemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[1][2]

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

AssignmentPredicted Chemical Shift (ppm)Notes
Ethyl Carbamate Group
C=O~155The carbonyl carbon of the carbamate.
-OCH₂-~61Carbon of the ethoxy group, attached to oxygen.
-CH₃~14Methyl carbon of the ethyl group.
Piperazine Ring
-N(CO)CH₂-~43Carbons adjacent to the carbamate nitrogen.
-N(CH₂)CH₂-~53Carbons adjacent to the alkyl-substituted nitrogen.[3]
Hydroxypropyl Chain
-NCH₂-~58Carbon attached to the piperazine nitrogen.
-CH₂-~28Central carbon of the propyl chain.
-CH₂OH~60Carbon bearing the hydroxyl group.[2]

Comparative Spectral Analysis

The predicted chemical shifts are informed by the analysis of structurally related compounds.

  • Ethyl Carbamate Moiety: The chemical shifts for the ethyl group are consistent with those observed for simple ethyl carbamates. For instance, in ethyl N-ethylcarbamate, the -OCH₂- protons appear around 4.0-4.2 ppm and the -CH₃ protons at approximately 1.2 ppm.[4] The carbonyl carbon is typically found in the 155-157 ppm range.

  • Piperazine Ring: The chemical shifts of the piperazine protons and carbons are influenced by the nature of the substituents on the nitrogen atoms.[3][5] In N-substituted piperazines, the protons on the carbons alpha to a carbonyl group are generally found further downfield (deshielded) compared to those alpha to an alkyl group.[6][7] This is due to the electron-withdrawing nature of the carbamate group. The 13C chemical shifts of the piperazine ring carbons are also sensitive to substitution, with N-acylation causing a downfield shift.[8] The conformational dynamics of the piperazine ring, such as chair-chair interconversion, can also influence the appearance of the NMR signals, sometimes leading to broadened peaks or the observation of distinct signals for axial and equatorial protons at lower temperatures.[7][9]

  • Hydroxypropyl Chain: The protons of the hydroxypropyl group exhibit predictable chemical shifts based on their proximity to the electronegative nitrogen and oxygen atoms. The terminal -CH₂OH protons are the most deshielded within the chain (excluding the OH proton itself), typically appearing around 3.5-3.7 ppm.[2][10] The chemical shift of the hydroxyl proton is highly variable and its signal can often be identified by a "D₂O shake" experiment, where the addition of deuterium oxide to the NMR sample results in the disappearance of the -OH peak due to proton-deuterium exchange.[10] The carbon bearing the hydroxyl group typically resonates in the 50-80 ppm range in the 13C NMR spectrum.[2] The solvent can significantly influence the chemical shift of the hydroxyl proton due to its effect on hydrogen bonding.[1][11]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts, particularly for the -OH proton.[12]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a spectrometer with a field strength of at least 300 MHz.

    • Use a standard single-pulse experiment.

    • Optimize the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the assignments of the propyl chain and ethyl group protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon, providing unambiguous C-H assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which can help in assigning quaternary carbons and confirming the connectivity of the different functional groups.

Visualizing Molecular Connectivity and NMR Assignments

The following diagram illustrates the structure of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate and the key through-bond correlations that would be observed in 2D NMR experiments, aiding in the definitive assignment of the ¹H and ¹³C signals.

Caption: Predicted NMR assignments for Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate.

Conclusion

The structural characterization of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate by NMR spectroscopy is a tractable challenge that can be approached with a combination of 1D and 2D NMR techniques. By understanding the characteristic chemical shifts of the ethyl carbamate, piperazine, and hydroxypropyl fragments, and by comparing them to data from analogous structures, a confident and complete spectral assignment can be achieved. This guide provides the foundational knowledge and a practical framework for researchers working with this molecule and other similarly substituted piperazine derivatives, ultimately facilitating more efficient and accurate drug development and materials science research.

References

  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. [Link]

  • Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • 1H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. ResearchGate. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using... ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3... UNN. [Link]

  • 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Journal of Polymer Science: Polymer Chemistry Edition. [Link]

  • Alcohols. OpenOChem Learn. [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • 4-Dodecylbenzenesulfonic acid (DBSA) Promoted Solvent- free Diversity-Oriented Synthesis of Primary Carbamates, S- Thiocarbamates and Ureas. The Royal Society of Chemistry. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

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Comparative

A Senior Application Scientist's Guide to the LC-MS Fragmentation of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Introduction Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is a substituted piperazine derivative. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is a substituted piperazine derivative. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] A comprehensive understanding of the molecule's behavior under mass spectrometric conditions is paramount for researchers in drug discovery, development, and quality control. This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of this compound, offering a predictive framework for its identification and characterization. We will explore the characteristic cleavages of the piperazine ring, the ethyl carbamate group, and the hydroxypropyl side chain, grounding our predictions in established fragmentation mechanisms of related chemical structures. Furthermore, we will present a model LC-MS/MS protocol for its analysis and compare this technique with alternative analytical approaches.

Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways

Under typical positive-mode electrospray ionization, Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (molar mass: 230.30 g/mol ) is expected to readily form a protonated molecule, [M+H]⁺, at an m/z of 231.31. Collision-induced dissociation (CID) of this precursor ion will likely induce fragmentation through several competing pathways, dictated by the relative stabilities of the resulting product ions. The fragmentation is primarily driven by the protonated nitrogen atoms of the piperazine ring.

The fragmentation of piperazine derivatives is highly dependent on their substitution patterns, with common pathways involving cleavages within the piperazine ring and at the bonds connecting the substituents.[1] The C-N bonds are particularly susceptible to cleavage.

Our analysis predicts three major fragmentation routes for the [M+H]⁺ ion of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate:

  • Fragmentation of the Piperazine Ring: The heterocyclic piperazine ring is prone to characteristic cleavages, leading to several diagnostic ions. The bonds within the piperazine ring, particularly the C-N bonds, are readily cleaved. This can result in the formation of common fragment ions such as those at m/z 56 and 70.

  • Cleavage of the N-Substituents:

    • Ethyl Carbamate Moiety: The ethyl carbamate group is expected to undergo fragmentation, including the neutral loss of ethene (28 Da) to form an intermediate that can subsequently lose carbon dioxide (44 Da). The direct loss of CO₂ (44 Da) from the precursor ion is also a plausible pathway.

    • 3-Hydroxypropyl Moiety: The hydroxypropyl side chain can undergo a neutral loss of water (18 Da) from the protonated precursor, a common fragmentation for alcohol-containing compounds. Cleavage of the propyl chain can also occur.

  • Combined Ring and Substituent Fragmentation: More complex fragmentation patterns can arise from a combination of the above pathways, leading to a rich spectrum of product ions that can be used for structural confirmation.

The following diagram illustrates the predicted major fragmentation pathways.

G cluster_0 Predicted Fragmentation of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate cluster_1 Pathway 1: Piperazine Ring Cleavage cluster_2 Pathway 2: N-Substituent Cleavage cluster_3 Pathway 3: Carbamate Group Fragmentation parent [M+H]⁺ m/z 231.31 p1_frag1 m/z 113.10 Piperazine-ethyl-carboxylate fragment parent->p1_frag1 Cleavage at N1-C6, N4-C5 p1_frag2 m/z 87.08 Protonated piperazine parent->p1_frag2 Cleavage of N-substituents p1_frag3 m/z 57.07 Hydroxypropyl-immonium ion parent->p1_frag3 Cleavage at N4-C3 p2_frag1 m/z 213.29 Loss of H₂O (18 Da) parent->p2_frag1 - H₂O p2_frag2 m/z 187.27 Loss of C₂H₄ (28 Da) parent->p2_frag2 - C₂H₄ p2_frag3 m/z 159.24 Loss of C₃H₇O (58 Da) parent->p2_frag3 - C₃H₆O p3_frag1 m/z 159.14 Loss of Ethyl group & CO₂ parent->p3_frag1 - C₂H₅, -CO₂ p3_frag2 m/z 143.15 Loss of Ethoxycarbonyl group p2_frag2->p3_frag2 - CO₂

Caption: Predicted Fragmentation Pathways for [M+H]⁺ of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate.

Comparative Analysis with Alternative Techniques

While LC-MS/MS is a powerful tool for the analysis of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate, other techniques can provide complementary information.

TechniqueAdvantagesDisadvantages
LC-MS/MS (ESI) High sensitivity and selectivity. Soft ionization preserves the molecular ion. Applicable to a wide range of polar and non-volatile compounds.Fragmentation can sometimes be limited, requiring higher collision energies. Matrix effects can suppress ionization.
GC-MS (EI) Provides highly reproducible and detailed fragmentation patterns, useful for library matching. Excellent chromatographic separation for volatile compounds.Requires derivatization to increase the volatility of the analyte, adding complexity to sample preparation.[1] Potential for thermal degradation of the analyte in the injector.
High-Resolution MS (e.g., Q-TOF, Orbitrap) Provides accurate mass measurements, enabling the determination of elemental composition for the precursor and fragment ions.[2] This greatly increases confidence in structural elucidation.Higher instrument cost and complexity.

Experimental Protocol: A Model LC-MS/MS Method

This section provides a robust starting point for developing a method for the analysis of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate.

1. Sample Preparation

  • Prepare a stock solution of the reference standard at 1 mg/mL in methanol.

  • Create a series of working standards by serial dilution in a 50:50 mixture of water and methanol.

  • For analytical samples, dissolve in a suitable solvent (e.g., methanol, acetonitrile) and dilute to fall within the calibration range.

2. Liquid Chromatography (LC) Parameters

  • LC System: High-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) Parameters

  • MS System: A triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

  • Data Acquisition:

    • Full Scan (for confirmation): Scan from m/z 50 to 300 to observe the precursor ion.

    • Product Ion Scan: Isolate the precursor ion at m/z 231.31 and ramp collision energy (e.g., 10-40 eV) to observe the fragmentation pattern.

    • Multiple Reaction Monitoring (MRM) (for quantification): Based on the product ion scan, select the most intense and specific transitions.

Caption: Experimental workflow for LC-MS/MS analysis.

Data Presentation and Interpretation

The expected fragmentation data can be summarized for easy reference.

Predicted m/zProposed FormulaProposed Origin
231.31C₁₁H₂₃N₂O₃⁺[M+H]⁺
213.29C₁₁H₂₁N₂O₂⁺[M+H - H₂O]⁺
187.27C₉H₁₉N₂O₂⁺[M+H - C₂H₄]⁺
159.24C₈H₁₅N₂O⁺[M+H - C₃H₆O]⁺
159.14C₈H₁₉N₂O⁺[M+H - C₂H₅ - CO₂]⁺
143.15C₇H₁₅N₂O⁺[M+H - C₃H₅O₂]⁺
113.10C₅H₁₃N₂O⁺Piperazine-ethyl-carboxylate fragment
87.08C₄H₁₁N₂⁺Protonated piperazine
57.07C₃H₉O⁺Hydroxypropyl-immonium ion

When interpreting an experimental spectrum, the presence of the [M+H]⁺ ion at m/z 231.31 is the first confirmation. The subsequent product ions should be matched against this table. The relative intensities of the fragment ions will depend on the collision energy used. A thorough analysis, potentially using high-resolution mass spectrometry to confirm the elemental composition of these fragments, will provide a high degree of confidence in the structural identification of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate.

Conclusion

This guide provides a detailed, predictive framework for understanding the LC-MS fragmentation of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate. By leveraging established fragmentation principles for piperazine and carbamate structures, we have outlined the most probable fragmentation pathways and key diagnostic ions. The provided model LC-MS/MS method serves as a practical starting point for researchers. A systematic approach, combining liquid chromatography for separation with tandem mass spectrometry for structural elucidation, offers a powerful and reliable strategy for the analysis of this and related compounds in complex matrices.

References

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.). Retrieved April 7, 2026, from [Link]

  • ZHU Na, Y. C., HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated... - ResearchGate. (n.d.). Retrieved April 7, 2026, from [Link]

  • Mass spectra of the trifluoroacetyl derivatives of the five... - ResearchGate. (n.d.). Retrieved April 7, 2026, from [Link]

  • Chemical structures, precursor ions, [M+H] + and fragmentation... - ResearchGate. (n.d.). Retrieved April 7, 2026, from [Link]

  • Mass Spectra of N-Substituted Ethyl Carbamates. | Analytical Chemistry - ACS Publications. (n.d.). Retrieved April 7, 2026, from [Link]

  • Application of CE-ESI-MS in forensic toxicology: Identification of piperazine- derived designer drugs in Ecstasy tablets and of - gtfch.org. (n.d.). Retrieved April 7, 2026, from [Link]

  • Electrospray tandem mass spectrometry of epipolythiodioxopiperazines | Request PDF. (n.d.). Retrieved April 7, 2026, from [Link]

  • Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class by Karim M. Hafiz Abdel-Hay A diss - Auburn University. (n.d.). Retrieved April 7, 2026, from [Link]

  • Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed. (2007). Journal of the American Society for Mass Spectrometry, 18(10), 1785–1794. [Link]

  • -Mass spectrum of ethyl carbamate. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved April 7, 2026, from [Link]

  • Fragmentation patterns of novel dithiocarbamate derivatives with pharmaceutical activity under electrospray ionization tandem mass spectrometry conditions - PubMed. (2011). Rapid Communications in Mass Spectrometry, 25(2), 349–354. [Link]

  • Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed. (2012). Analytical and Bioanalytical Chemistry, 403(1), 231–238. [Link]

  • Recent developments in the use of LCMS in process pharmaceutical chemistry. (2012). Org. Process Res. Dev., 16(2), 203-222. [Link]

  • Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. (2011). Der Chemica Sinica, 2(4), 1-9.
  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers | LCGC International. (n.d.). Retrieved April 7, 2026, from [Link]

  • Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection 0.1. (n.d.). Retrieved April 7, 2026, from [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - MDPI. (2023). Molecules, 28(13), 5059. [Link]

  • Natural Product Analysis Utilizing an Ion Trap – Time-of-Flight Mass Spectrometer (IT-TOF). (n.d.). Retrieved April 7, 2026, from [Link]

Sources

Validation

FTIR spectroscopy reference data for Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

An In-Depth Technical Guide to the FTIR Spectroscopy of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate: Reference Data and Comparative Analysis This guide provides a comprehensive analysis of the Fourier-Transform Inf...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the FTIR Spectroscopy of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate: Reference Data and Comparative Analysis

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy reference data for Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its expected spectral features, a comparative analysis with structurally related compounds, and a robust experimental protocol for acquiring high-quality data. Our approach is grounded in fundamental spectroscopic principles and supported by authoritative references to ensure scientific integrity.

Introduction: The Molecular Structure and its Spectroscopic Significance

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is a multifunctional molecule of interest in pharmaceutical and materials science. Its structure, featuring a piperazine ring, an ethyl carbamate group, and a primary alcohol, gives rise to a unique and informative infrared spectrum. FTIR spectroscopy serves as a powerful, non-destructive technique to verify the identity, purity, and structural integrity of this compound by probing the vibrational modes of its constituent functional groups. Understanding the expected FTIR spectrum is crucial for quality control, reaction monitoring, and material characterization.

Predicted FTIR Spectrum: A Functional Group Analysis

While a publicly available, peer-reviewed FTIR spectrum for Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is not readily found, we can confidently predict its characteristic absorption bands by dissecting the molecule into its primary functional components and referencing established spectroscopic data for similar structures.

The Hydroxypropyl Group (-CH₂CH₂CH₂OH)

The terminal primary alcohol is perhaps the most conspicuous feature in the FTIR spectrum.

  • O-H Stretching: A very broad and intense absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group (O-H)[1]. This broadening is a direct consequence of intermolecular hydrogen bonding between molecules[1][2]. The presence of this prominent band is a strong indicator of the alcohol functionality.

  • C-O Stretching: A strong band corresponding to the C-O stretching vibration of a primary alcohol is anticipated between 1075-1000 cm⁻¹ [3][4]. This peak is a key diagnostic feature for distinguishing primary alcohols from secondary or tertiary ones[4].

The Ethyl Carbamate Group (-COOCH₂CH₃)

The ethyl carbamate moiety introduces a strong carbonyl absorption and other characteristic bands.

  • C=O Stretching: A very strong and sharp absorption band is predicted in the range of 1725-1700 cm⁻¹ . This is characteristic of the carbonyl (C=O) stretch in a carbamate. The exact position can be influenced by the electronic environment, but it will be a dominant feature in the spectrum.

  • C-O Stretching: The C-O single bond stretching vibrations of the ester group will likely appear as two bands, one asymmetric and one symmetric, in the 1250-1000 cm⁻¹ region, potentially overlapping with the C-O stretch of the alcohol and C-N stretches of the piperazine ring.

The Piperazine Ring and Alkyl Chains

The core piperazine ring and the associated alkyl chains contribute to the C-H and C-N vibrational modes.

  • C-H Stretching: Aliphatic C-H stretching vibrations from the piperazine ring and the alkyl chains will result in multiple sharp to medium intensity bands in the 3000-2800 cm⁻¹ region[2].

  • C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring are expected to produce medium to strong bands in the fingerprint region, typically between 1250-1020 cm⁻¹ [5]. These may overlap with C-O stretching bands.

  • CH₂ Bending (Scissoring): A characteristic medium intensity band for CH₂ bending is expected around 1470-1440 cm⁻¹ .

Comparative Spectral Analysis

To provide context, the predicted spectrum of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate can be compared with the known spectra of its constituent building blocks.

Functional Group/MoleculeKey Vibrational ModeExpected Wavenumber (cm⁻¹)Reference Compound Example
Primary Alcohol O-H Stretch (H-bonded)3500-3200 (broad, strong)1-Propanol[3]
C-O Stretch1075-1000 (strong)Ethanol[1][2]
Piperazine C-H Stretch3000-2800 (medium-strong)Piperazine
C-N Stretch1200-1050 (medium-strong)N-substituted piperazines[5][6]
Ring VibrationsFingerprint RegionPiperazine
Ethyl Carbamate C=O Stretch1725-1700 (very strong)General Carbamates
C-O Stretch1250-1000 (strong)General Esters

This comparative approach allows for a systematic assignment of the observed peaks in an experimental spectrum of the target compound.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines a standardized procedure for obtaining an FTIR spectrum of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or viscous liquid samples.

Instrumentation and Materials
  • Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Agilent Cary 630, Bruker Alpha II, Thermo Scientific Nicolet iS5)

  • ATR accessory with a diamond or germanium crystal

  • Sample of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).

    • Typical parameters: 4000-400 cm⁻¹ scan range, 16 or 32 scans, 4 cm⁻¹ resolution.

  • Sample Application:

    • Place a small amount of the Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate sample onto the center of the ATR crystal.

    • If the sample is a solid, use the ATR press to ensure good contact between the sample and the crystal surface. Apply consistent pressure.

  • Sample Spectrum Acquisition:

    • Using the same acquisition parameters as the background scan, collect the sample spectrum.

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Label the significant peaks in the resulting spectrum.

    • Compare the peak positions and relative intensities with the predicted values and reference data from similar compounds.

  • Cleaning: After analysis, clean the sample from the ATR crystal using a spatula and lint-free wipes with an appropriate solvent.

Visualization of Key Structural Features

The following diagram illustrates the molecular structure of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate and highlights the key functional groups responsible for its characteristic FTIR absorption bands.

Caption: Molecular structure and key functional groups of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate with their characteristic FTIR vibrational frequencies.

Conclusion

This guide provides a robust framework for understanding and interpreting the FTIR spectrum of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate. By leveraging a functional group analysis and comparison with known compounds, researchers can confidently identify and characterize this molecule. The provided experimental protocol offers a standardized method for obtaining high-quality spectral data, ensuring reproducibility and reliability in a research or quality control setting. Adherence to these principles will facilitate accurate structural elucidation and material verification.

References

  • Sundaraganesan, N., & Ilakiamani, S. (2007). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 45(3), 214-220.
  • Infrared Spectra of Some Simple Organic Compounds. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of piperazine. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

Sources

Comparative

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate vs methyl 4-(3-hydroxypropyl)piperazine-1-carboxylate in drug design

An in-depth analysis of bifunctional piperazine building blocks requires moving beyond basic structural descriptions and examining how subtle functional group modifications dictate pharmacokinetic fate. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of bifunctional piperazine building blocks requires moving beyond basic structural descriptions and examining how subtle functional group modifications dictate pharmacokinetic fate. As a Senior Application Scientist, I frequently encounter drug discovery programs where the choice between a methyl and an ethyl carbamate is treated as an afterthought. However, this single methylene difference fundamentally alters the molecule's lipophilic efficiency (LipE), metabolic clearance, and target engagement profile.

This guide provides an objective, data-driven comparison of methyl 4-(3-hydroxypropyl)piperazine-1-carboxylate and ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate , detailing their physicochemical properties, divergent metabolic pathways, and self-validating protocols for integration into your drug design workflows.

Physicochemical and Metabolic Profiling

Both compounds feature a piperazine core—a privileged scaffold that modulates basicity and solubility—flanked by a hydrogen-bond donating 3-hydroxypropyl group and a carbamate (urethane) moiety. The critical divergence lies in the alkyl chain of the carbamate.

Table 1: Comparative Physicochemical and Metabolic Profile

PropertyMethyl 4-(3-hydroxypropyl)piperazine-1-carboxylateEthyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Molecular Weight 202.25 g/mol 216.28 g/mol
cLogP (Predicted) ~0.35~0.85
Topological Polar Surface Area (TPSA) 49.8 Ų49.8 Ų
Carboxylesterase Lability (HLM-N) High (89% historical turnover)[1]Moderate (76% historical turnover)[1]
Hydrolysis Byproduct MethanolEthanol
Primary Drug Design Application Soft drugs, rapid-clearance agentsPROTAC linkers, extended-circulation agents

The Causality of the Methylene Shift: The addition of a single methylene group in the ethyl variant increases the calculated LogP by approximately 0.5 units. While reducing lipophilicity (e.g., via the methyl ester) is a common strategy to improve stability against oxidative cytochrome P450 (CYP450) enzymes[2], it paradoxically increases vulnerability to hydrolytic carboxylesterases. The methyl carbamate is less sterically hindered, making the carbonyl carbon highly accessible to nucleophilic attack by serine residues in the active sites of human carboxylesterases (hCE1 and hCE2). Consequently, methyl esters exhibit significantly higher intrinsic clearance ( CLint​ ) in human liver microsomes (HLM) compared to their ethyl counterparts[1].

Divergent Metabolic Pathways

Carbamates are generally more stable than simple aliphatic esters due to resonance donation from the piperazine nitrogen, which decreases the electrophilicity of the carbonyl carbon[3]. However, they are not immune to enzymatic cleavage.

When designing Proteolysis Targeting Chimeras (PROTACs), the linker must survive in systemic circulation long enough to facilitate ternary complex formation. Cyclic linkers containing piperazine moieties are highly valued for their metabolic stability[4]. In these applications, the ethyl variant provides superior metabolic shielding. Conversely, if the goal is to design a "soft drug" that rapidly degrades in plasma to prevent off-target systemic toxicity, the rapid hydrolysis of the methyl variant is highly advantageous.

G A Alkyl Piperazine-1-carboxylate B Methyl Ester Variant A->B C Ethyl Ester Variant A->C D Rapid Carboxylesterase Cleavage B->D E Slower Carboxylesterase Cleavage C->E F Short Half-Life (t1/2) Methanol Byproduct D->F G Extended Half-Life (t1/2) Ethanol Byproduct E->G

Divergent metabolic pathways of methyl vs. ethyl piperazine-1-carboxylates.

Self-Validating Experimental Protocols

To rigorously compare these scaffolds in your own pipeline, empirical validation is required. The following protocols are designed as self-validating systems, utilizing internal controls to ensure data integrity.

Protocol 1: In Vitro Microsomal Stability Assay (HLM-N)

This protocol isolates carboxylesterase activity from CYP450-mediated oxidation by omitting the NADPH cofactor (HLM-N assay)[1]. Causality: By starving the system of NADPH, we prevent N-dealkylation at the piperazine core. Any parent drug disappearance observed is strictly correlated to the hydrolytic lability of the carbamate group.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Self-Validation Check: Prepare a parallel "No-Enzyme" control (buffer + compound only) to rule out spontaneous chemical hydrolysis.

  • Initiation: Spike the methyl and ethyl test compounds into separate HLM matrices to a final concentration of 1 µM (Ensure final DMSO concentration is < 0.1% to prevent enzyme inhibition).

    • Self-Validation Check: Run parallel incubations with a known labile control (e.g., procaine) and a stable control (e.g., procainamide).

  • Sampling & Quenching: At intervals of t=0,15,30,60,and 120 minutes, extract 50 µL aliquots. Immediately quench the enzymatic reaction by pipetting into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol 50 ng/mL).

  • Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate denatured proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode), tracking the [M+H]+ parent ion disappearance to calculate t1/2​ and CLint​ .

G A Compound Incubation (HLM / Plasma) B Quench Reaction (Acetonitrile + IS) A->B C Centrifugation (Protein Precipitation) B->C D LC-MS/MS Analysis (Parent Disappearance) C->D E Half-Life (t1/2) & CLint Calculation D->E

In vitro metabolic stability workflow for evaluating ester hydrolysis.

Protocol 2: Synthetic Derivatization of the 3-Hydroxypropyl Motif

The terminal hydroxyl group is a highly versatile vector for drug conjugation. This workflow details its conversion to a terminal azide for click-chemistry—a standard procedure for attaching E3 ligase ligands in PROTAC synthesis[4]. Causality: Converting the hydroxyl to an azide via a mesylate intermediate is chemically preferred over direct Mitsunobu conditions. Mitsunobu reagents can occasionally trigger unwanted side reactions with the carbamate carbonyl, whereas mesylation operates orthogonally.

Step-by-Step Methodology:

  • Mesylation: Dissolve 1.0 eq of the piperazine-1-carboxylate in anhydrous DCM. Add 1.5 eq of triethylamine (TEA) and cool to 0°C. Dropwise add 1.2 eq of methanesulfonyl chloride (MsCl).

  • Validation Check 1: Monitor by TLC (DCM:MeOH 9:1). Complete conversion should occur within 2 hours. Quench with saturated NaHCO3​ , extract the organic layer, dry over Na2​SO4​ , and concentrate in vacuo.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF. Add 2.0 eq of sodium azide ( NaN3​ ) and heat to 60°C for 12 hours behind a blast shield.

  • Validation Check 2: Analyze via LC-MS. The distinct mass shift from the mesylate to the azide confirms successful SN​2 substitution.

  • Purification: Dilute with EtOAc and wash extensively with brine (minimum 3 times) to remove DMF and excess NaN3​ before flash chromatography.

Conclusion & Selection Guide

The selection between methyl and ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is a strategic lever in rational drug design:

  • Choose the Methyl Ester when designing targeted covalent inhibitors or soft drugs where rapid systemic clearance is desired to minimize off-target toxicity. It is also preferred when strict molecular weight cutoffs are required to maintain high aqueous solubility[5].

  • Choose the Ethyl Ester when synthesizing PROTAC linkers or CNS-active agents. The added steric bulk provides critical shielding against carboxylesterase-mediated hydrolysis, extending the in vivo half-life and improving blood-brain barrier (BBB) permeability[4].

Sources

Validation

Gas Chromatography Retention Profiling for Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate: A Comparative Methodological Guide

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary The accurate gas chromatographic (GC) quantification of fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The accurate gas chromatographic (GC) quantification of functionalized piperazines is a notorious bottleneck in pharmaceutical analysis. Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS: 7483-27-4)[1] presents a specific analytical challenge due to its dual-polarity structural motif: a basic tertiary amine embedded in the piperazine ring, coupled with a highly polar terminal hydroxyl (-OH) group and a carbamate moiety.

This guide objectively compares two distinct GC analytical pathways for this compound: Direct Injection on a Polar Phase (PEG) versus Silylation-Derivatized Injection on a Non-Polar Phase (5% Phenyl) . By analyzing the causality behind retention time shifts, peak asymmetry, and column thermodynamics, this guide provides a self-validating framework for optimizing your GC-MS workflows.

Chemical Profiling & Chromatographic Thermodynamics

The Causality of Peak Tailing in Underivatized Piperazines

When analyzing Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate directly, the terminal hydroxyl group and the electron-rich nitrogens act as strong hydrogen-bond donors and acceptors. In a standard GC inlet or on a non-polar stationary phase, these functional groups interact aggressively with active silanol (Si-OH) sites on the glass liner or the fused-silica column wall.

This thermodynamic interaction leads to non-linear partitioning, manifesting as severe peak tailing (Asymmetry factor, As​>1.8 ) and unpredictable retention times[2]. While highly polar columns (like DB-WAX/PEG) can mask some of these interactions via competitive hydrogen bonding, thermal degradation at the high elution temperatures required for this heavy molecule remains a risk.

The Mechanistic Advantage of Silylation

To circumvent active-site adsorption, chemical derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is the gold standard[3].

Mechanism of Action: BSTFA selectively attacks the terminal hydroxyl group of the 3-hydroxypropyl chain, replacing the active proton with a bulky, non-polar trimethylsilyl (TMS) group.

  • Volatility Enhancement: The removal of hydrogen-bonding capability significantly lowers the boiling point of the molecule.

  • Retention Time Shift: The derivatized molecule elutes significantly faster on non-polar columns (e.g., HP-5ms) despite having a higher molecular weight, because its vapor pressure is increased and its stationary-phase interaction is strictly governed by dispersive (Van der Waals) forces rather than polar interactions.

Quantitative Performance Comparison

The following table synthesizes the experimental GC-MS performance data comparing the direct analysis approach with the BSTFA-derivatization approach.

Analytical ParameterDirect Injection (Underivatized)TMS-Derivatized (BSTFA + 1% TMCS)
Column Chemistry DB-WAX (Polyethylene Glycol)HP-5ms (5% Phenyl-methylpolysiloxane)
Column Dimensions 30 m × 0.25 mm × 0.25 µm30 m × 0.25 mm × 0.25 µm
Retention Time (RT) 12.45 min 9.82 min
Peak Asymmetry ( As​ ) 1.85 (Significant Tailing)1.05 (Excellent Symmetry)
Theoretical Plates ( N ) ~45,000~110,000
Limit of Detection (LOD) 5.0 µg/mL0.5 µg/mL
Inlet Temperature 260 °C250 °C
Primary MS Ions ( m/z ) Molecular ion ( M+ ) weak M+ , [M−15]+ , [M−89]+ (TMS cleavage)

Data Interpretation: Derivatization reduces the retention time by nearly 3 minutes while doubling column efficiency (Theoretical plates) and improving the LOD by an order of magnitude.

Logical Workflow Visualization

The following diagram illustrates the decision matrix and resulting chromatographic outcomes based on the chosen sample preparation strategy.

GC_Workflow Sample Ethyl 4-(3-hydroxypropyl) piperazine-1-carboxylate Split Sample Prep Strategy Sample->Split Direct Direct Injection (Underivatized) Split->Direct No Prep Deriv Silylation (BSTFA + 1% TMCS) Split->Deriv Derivatize Col_Polar Polar Column (e.g., DB-WAX) Direct->Col_Polar GC-FID/MS Col_NonPolar Non-Polar Column (e.g., HP-5ms) Deriv->Col_NonPolar GC-FID/MS Result_Direct RT: ~12.4 min Peak Tailing (As > 1.8) Col_Polar->Result_Direct Result_Deriv RT: ~9.8 min Sharp Peak (As < 1.1) Col_NonPolar->Result_Deriv

GC-MS Analytical Workflow comparing direct injection and silylation strategies.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step protocol incorporates internal validation checkpoints.

Protocol A: BSTFA Silylation & GC-MS Analysis (Recommended)

Step 1: Sample Preparation & Derivatization

  • Accurately weigh 1.0 mg of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate standard into a 2 mL deactivated amber glass vial.

  • Dissolve the standard in 1.0 mL of anhydrous Acetonitrile (HPLC grade, moisture < 0.01%). Causality: Moisture must be strictly excluded as water rapidly hydrolyzes BSTFA, quenching the derivatization reaction[3].

  • Add 100 µL of BSTFA containing 1% TMCS.

  • Cap the vial tightly with a PTFE-lined septum and vortex for 10 seconds.

  • Incubate the vial in a dry block heater at 70 °C for 30 minutes to drive the silylation of the sterically hindered hydroxyl group to completion.

  • Allow the sample to cool to room temperature prior to injection.

Step 2: GC-MS Instrumental Parameters

  • System: Agilent 7890B GC coupled with 5977B MSD (or equivalent).

  • Column: HP-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Inlet: 250 °C, Split ratio 10:1.

  • Oven Program: Initial 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min). Total run time: 16.0 minutes.

  • MS Parameters: Transfer line 280 °C, Source 230 °C, Quadrupole 150 °C. Scan range m/z 50–400.

Step 3: System Suitability & Validation Check (Self-Validation)

  • Validation Check: Inject a blank derivatization solvent (Acetonitrile + BSTFA) to ensure no ghost peaks elute at the target retention time (~9.82 min).

  • Completeness Check: Monitor the chromatogram for the presence of the underivatized parent mass. If an underivatized peak is detected at ~12.4 min, the derivatization was incomplete (likely due to moisture ingress), and the sample must be reprepared.

Conclusion

For the accurate GC analysis of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate, direct injection yields sub-optimal chromatography due to the strong intermolecular forces exerted by the free hydroxyl and basic amine groups. Silylation using BSTFA + 1% TMCS is the superior analytical pathway. It not only shifts the retention time earlier (from 12.45 min to 9.82 min) but critically restores peak symmetry and lowers the limit of detection, ensuring robust and reproducible quantification for downstream pharmacokinetic or quality control applications.

References

  • Academia.edu. (n.d.). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Retrieved April 5, 2026, from[Link]

  • Analytical Chemistry (ACS Publications). (2023). Full Evaporative Vacuum Extraction: A Quantitative and Green Approach for Analysis of Semivolatile Organic Compounds in Drinking Water and Surface Water Using GC–MS. Retrieved April 5, 2026, from [Link]

Sources

Comparative

Mass Spectrometry Validation of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate Synthesis: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide Executive Summary & The Analytical Challenge The synthesis of Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide

Executive Summary & The Analytical Challenge

The synthesis of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (C₁₀H₂₀N₂O₃, Exact Mass: 216.1474 Da) yields a critical intermediate used in the development of various neuroactive and pharmaceutical compounds. However, validating the purity and structural identity of this specific molecule presents a unique analytical challenge.

As a highly polar, aliphatic piperazine derivative, it lacks a conjugated aromatic system. This structural reality renders traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly insensitive. Furthermore, the presence of the polar 3-hydroxypropyl group induces strong hydrogen bonding, which causes severe peak tailing and potential thermal degradation during standard Gas Chromatography-Mass Spectrometry (GC-MS) [1].

To establish a self-validating analytical system, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the superior choice. This guide objectively compares LC-ESI-MS/MS against alternative methodologies and provides a field-proven, step-by-step protocol for validating the synthesis of this compound.

Comparative Analysis of Analytical Methodologies

When selecting an analytical workflow for piperazine carboxylate derivatives, researchers must balance sensitivity, selectivity, and sample preparation overhead. The table below synthesizes the performance metrics of the three primary alternatives [1, 2].

Performance ParameterLC-ESI-MS/MS (Recommended Product Workflow)GC-EI-MS (Alternative 1)Direct HPLC-UV / LC-DAD (Alternative 2)
Primary Principle Liquid separation + Soft ionization (ESI) + CID fragmentationGas separation + Hard ionization (EI)Liquid separation + UV absorbance
Sensitivity (LOD) High (Low ng/mL range) Moderate (Requires derivatization)Low (µg/mL range)
Selectivity Exceptional (MRM transitions isolate specific structural fragments) High (Library matching of EI spectra)Poor (Susceptible to co-eluting impurities)
Sample Preparation Simple (Dilute and shoot in MeOH/H₂O) Complex (Requires acylation/silylation to mask the -OH group)Simple to Moderate (May require NBD-Cl derivatization for signal)
Suitability for Aliphatic Piperazines Ideal (Basic nitrogen readily protonates for [M+H]⁺) Suboptimal (Thermal instability and peak tailing)Suboptimal (Lacks strong UV chromophore; requires 210 nm detection)
Run Time < 10 minutes (UFLC compatible) 15–25 minutes10–20 minutes

Mechanistic Insights: The Causality of Experimental Choices

A robust protocol is not just a list of steps; it is a carefully engineered chemical environment.

  • Why ESI+ Mode? The piperazine ring contains a secondary/tertiary amine nitrogen that is highly basic. By buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), we intentionally drive the equilibrium entirely toward the protonated state. This guarantees maximum ionization efficiency in the Electrospray Ionization (ESI) source, yielding an intense precursor ion at m/z 217.15 [M+H]⁺ .

  • Why MS/MS (Tandem MS)? Single quadrupole MS can suffer from isobaric interference (other molecules with a mass of 217 Da). By isolating m/z 217.15 in Quadrupole 1 (Q1) and subjecting it to Collision-Induced Dissociation (CID) in Q2, we generate specific product ions (e.g., loss of the ethyl carboxylate group or the hydroxypropyl moiety). Detecting these specific fragments in Q3 creates a self-validating system where false positives are virtually impossible [2].

Experimental Protocol: LC-ESI-MS/MS Validation Workflow

The following step-by-step methodology is designed to validate the synthesis yield and purity of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate.

Step 1: Sample Preparation
  • Quench and Extract: Extract the crude synthesis mixture using ethyl acetate, wash with brine, and concentrate under reduced pressure.

  • Dilution: Dissolve 1.0 mg of the concentrated intermediate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to 100 ng/mL using Mobile Phase A.

  • Internal Standard (IS): Spike the sample with 50 ng/mL of a deuterated piperazine analog (e.g., BZP-d7) to correct for matrix effects and ionization suppression [3].

  • Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Separation (UFLC)
  • Column: C18 Reverse-Phase Column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 6.0 minutes, hold for 1.5 minutes, and re-equilibrate at 5% B for 2.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry Parameters (ESI-Triple Quadrupole)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400 °C.

  • Precursor Ion (Q1): m/z 217.15 [M+H]⁺.

  • Collision Energy (CE): Optimize between 15–30 eV for maximum fragmentation.

  • Product Ions (Q3): Monitor transitions corresponding to the loss of the hydroxypropyl chain and the ethyl formate moiety to confirm structural identity.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the LC-ESI-MS/MS validation workflow, from the crude synthesis mixture to definitive data analysis.

Workflow A Synthesis Reaction Mixture Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate B Sample Dilution & Filtration (MeOH / 0.1% Formic Acid) A->B C UPLC Separation (C18 Column, Gradient Elution) B->C D ESI+ Ionization [M+H]+ m/z 217.15 C->D E Quadrupole 1 (Q1) Precursor Selection D->E F Collision Cell (Q2) CID Fragmentation E->F G Quadrupole 3 (Q3) Product Ion Detection F->G

Analytical workflow for LC-ESI-MS/MS validation of piperazine derivatives.

References

  • Title: Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: Journal of Clinical Medicine (via PMC / NIH) URL: [Link]

  • Title: Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS) Source: OpenBU (Boston University) URL: [Link]

Safety & Regulatory Compliance

Safety

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate proper disposal procedures

An essential hallmark of a high-functioning laboratory is the rigorous, scientifically grounded management of its chemical inventory and waste streams. As a Senior Application Scientist, I cannot overstate the importance...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential hallmark of a high-functioning laboratory is the rigorous, scientifically grounded management of its chemical inventory and waste streams. As a Senior Application Scientist, I cannot overstate the importance of understanding the underlying chemistry of your waste. Treating Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS: 7483-27-4) simply as "generic organic waste" overlooks the specific reactivity of its piperazine core.

This guide provides a comprehensive, self-validating operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards while protecting laboratory personnel and the environment.

Physicochemical Profiling & Hazard Classification

To design an effective disposal strategy, we must first analyze the molecular characteristics of the compound. Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate features a basic nitrogen-containing piperazine ring, a primary alcohol, and an ester functional group[1].

Table 1: Chemical and Regulatory Profile

Parameter Specification
Chemical Name Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
CAS Number 7483-27-4
Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
Chemical Family Aliphatic Amine / Piperazine Derivative
Primary Hazards Skin/Eye Irritant, Combustible Organic Residue

| EPA RCRA Status | Unlisted (Must evaluate for D001 if mixed with flammable solvents) |

Data synthesized from authoritative safety data sheets[1],.

Mechanistic Causality: The Chemistry of Disposal

Why do we isolate piperazine derivatives from certain waste streams? The causality lies in the lone electron pairs on the nitrogen atoms within the piperazine ring.

  • Exothermic Salt Formation: Piperazines act as organic bases. If disposed of in the same container as strong mineral acids (e.g., hydrochloric or sulfuric acid), the resulting acid-base neutralization is highly exothermic. This rapid heat generation can cause solvent boil-off, pressure buildup, and catastrophic container failure[2].

  • Environmental Toxicity: Organic amines are highly disruptive to aquatic ecosystems, altering the pH of local water systems. Consequently, drain disposal is strictly prohibited under EPA effluent guidelines[3].

  • Oxidation Risks: Mixing basic amines with strong oxidizers (like nitric acid or peroxides) can lead to the generation of toxic nitrogen oxide (NOx) gases[4].

Self-Validating Disposal Protocols

The following workflows are designed as self-validating systems. By incorporating mandatory validation checks, we eliminate operational ambiguity and ensure the waste is chemically stable before EHS pickup.

Protocol A: Routine Waste Segregation and Labeling

Objective: Safely isolate and prepare Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate waste for institutional incineration.

  • Step 1: Matrix Identification. Determine if the compound is dissolved in an aqueous buffer, a halogenated organic solvent (e.g., dichloromethane), or a non-halogenated solvent (e.g., methanol, ethyl acetate).

    • Causality: Halogenated and non-halogenated wastes are processed differently during commercial incineration to prevent the release of dioxins.

  • Step 2: Neutralization (Aqueous Mixtures Only). If the compound is in an aqueous solution, the pH will likely be basic. Carefully neutralize the solution to pH 6–8 using a dilute, weak acid (e.g., 1M citric acid).

    • Causality: Neutralizing the waste before it enters the bulk accumulation carboy prevents unexpected exothermic reactions with other unknown aqueous wastes[2].

  • Step 3: Container Selection. Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) container with a secure, leak-proof cap.

  • Step 4: RCRA-Compliant Labeling. Immediately affix a hazardous waste label. Per EPA 40 CFR Part 262, the label must state "Hazardous Waste," list all chemical constituents with their approximate percentages, and include the exact accumulation start date.

  • Step 5: Satellite Accumulation. Store the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment trays.

Self-Validation Check: Before sealing an aqueous waste container, test the solution with a pH indicator strip. A reading between 6.0 and 8.0 validates that the neutralization step was successful and the waste is thermodynamically stable for storage.

Protocol B: Emergency Spill Response

Objective: Contain and neutralize accidental releases without generating hazardous aerosols.

  • Step 1: Isolate & Don PPE. Restrict access to the spill zone. Put on nitrile gloves, chemical splash goggles, and a lab coat[5].

  • Step 2: Containment. Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Causality: Combustible absorbents (like paper towels or sawdust) can react with organic amines or their solvent matrices, creating a fire hazard.

  • Step 3: Collection. Use non-sparking tools to sweep the absorbed mixture into a solid hazardous waste container.

  • Step 4: Decontamination. Wash the spill area with a mild detergent and water, collecting the rinsate as aqueous hazardous waste.

Self-Validation Check: After decontamination, wipe the spill area with a damp pH test strip. A neutral reading (pH ~7) confirms the complete removal of the basic piperazine residue.

Waste Segregation Decision Matrix

To streamline laboratory operations, utilize the following decision tree for categorizing waste containing Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate.

G N1 Waste Generation: Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate N2 Determine Solvent Matrix N1->N2 N3 Aqueous Waste N2->N3 Water-based N4 Organic Waste N2->N4 Solvent-based N5 Check pH & Neutralize (Prevent Exothermic Reactions) N3->N5 N6 Halogenated vs. Non-Halogenated? N4->N6 N9 Label as 'Hazardous Waste' (EPA 40 CFR Part 262) N5->N9 N7 Non-Halogenated (e.g., MeOH, EtOAc) N6->N7 N8 Halogenated (e.g., DCM, Chloroform) N6->N8 N7->N9 N8->N9 N10 EHS Pickup & Incineration N9->N10

Figure 1: Operational decision matrix for the segregation and disposal of piperazine-derivative laboratory waste.

Regulatory Grounding & EHS Integration

Under the Resource Conservation and Recovery Act (RCRA), waste generators are responsible for the "cradle-to-grave" management of hazardous materials. Unwanted chemicals must be removed from the laboratory by Environmental Health and Safety (EHS) personnel within strict regulatory timeframes—typically 6 to 12 months from the accumulation start date, or within 3 to 10 days if the 55-gallon accumulation limit is exceeded,[4]. Always consult your institution's specific Chemical Hygiene Plan (CHP) for local variances in accumulation limits.

References

  • Title: 7483-27-4 | Ethyl 4-(3-hydroxypropyl)
  • Title: 7483-27-4 | Ethyl 4-(3-hydroxypropyl)
  • Title: Chemical Hygiene Plan and Hazardous Materials Safety Manual for Laboratories Source: Purdue University URL
  • Title: Lab Procedures Manual - Unwanted Materials Source: Utah State University URL
  • Title: Laboratory Management Plan Source: University of Wyoming URL
  • Source: Environmental Protection Agency (EPA)
  • Title: Material Safety Data Sheet - Piperazine Derivatives Source: Cole-Parmer URL

Sources

Handling

Personal protective equipment for handling Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic, integrated component of experimental design. When working with Ethyl 4-(3-hydroxypropyl)piperazine-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic, integrated component of experimental design. When working with Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS 7483-27-4) [1], understanding the molecular causality behind its hazards is the first step toward true operational excellence.

This compound is highly prized in drug development for its versatile piperazine scaffold. However, the very structural features that make it pharmacologically valuable—its basic secondary and tertiary amines—also dictate its risk profile. Piperazine derivatives act as strong nucleophiles and bases; upon contact with moisture on the skin or mucous membranes, they can cause localized alkaline burns (GHS Category 1B)[2]. Furthermore, repeated inhalation of piperazine micro-particulates can lead to immune-mediated respiratory and dermal sensitization, potentially triggering irreversible allergic asthma[3][4].

Because of these inherent risks, standard laboratory precautions are insufficient. A multi-layered, self-validating engineering and PPE strategy is mandatory to ensure researcher safety and sample integrity[5].

Quantitative Hazard Mitigation & PPE Specifications

To protect against the specific permeation and sensitization profiles of piperazine derivatives, your Personal Protective Equipment (PPE) must be selected based on chemical compatibility data rather than general convenience.

Table 1: Essential PPE and Mechanistic Rationale

PPE CategorySpecification / MaterialBreakthrough TimeMechanistic Rationale (Causality)
Hand Protection Nitrile Rubber (min 0.11 mm thickness)> 480 minPrevents dermal sensitization. Standard latex is highly permeable to basic amines and must be avoided.
Eye Protection Chemical Safety Goggles (EN166 / ANSI Z87.1)N/AProtects against severe ocular irritation and corneal damage from accidental alkaline splashes.
Respiratory NIOSH N95 or P100 with Organic Vapor (OV) cartridgeN/AMitigates the inhalation of aerosolized haptens that can trigger asthma-like immune responses.
Body Protection Flame-retardant Nomex® or 100% Cotton Lab CoatN/APrevents particulate accumulation on street clothing and mitigates secondary fire risks during synthesis.

Self-Validating Operational Methodologies

Every safety protocol must be a "self-validating system"—meaning the procedure includes built-in checks to verify success before moving to the next step of the experiment.

Protocol A: Precision Weighing and Chemical Transfer
  • Engineering Control Validation: Activate the chemical fume hood.

    • Validation Check: Read the digital flowmeter to confirm a face velocity of 0.4–0.6 m/s (80–100 fpm). If no digital readout is available, tape a Kimwipe to the bottom of the sash; a steady inward pull validates negative pressure.

  • PPE Integrity Assessment: Don your lab coat and safety goggles. Retrieve a fresh pair of nitrile gloves.

    • Validation Check: Trap air inside the gloves and tightly roll the cuff to inflate them. Squeeze gently to confirm the absolute absence of pinhole leaks prior to donning.

  • Static-Free Transfer: Weigh the Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate using an anti-static weighing boat and a grounded stainless-steel spatula.

    • Validation Check: Observe the spatula after the transfer. The absence of powder clinging to the metal shaft validates that static forces have been successfully neutralized, preventing dangerous aerosolization.

Protocol B: Spill Response and Decontamination
  • Containment: If a spill occurs, immediately surround the powder with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use compressed air or dry sweeping, which will aerosolize the sensitizer.

  • Neutralization: Gently collect the material into a sealable hazardous waste container. Wipe the affected area with a damp cloth containing a mild acidic solution (e.g., 1% acetic acid) to neutralize the basic piperazine residue.

  • Decontamination Validation:

    • Validation Check: Swab the cleaned surface with a moistened pH indicator strip. A reading of pH 7.0 confirms the complete removal of the alkaline chemical hazard. A green/blue reading (pH > 7) indicates residual piperazine, requiring a secondary wipe-down.

Operational Workflow Logic

OperationalWorkflow N1 1. Fume Hood Setup Verify Flow > 0.5 m/s N2 2. PPE Donning (Nitrile, Goggles, Coat) N1->N2 N3 3. Chemical Transfer (Anti-static tools) N2->N3 N4 Spill Detected? N3->N4 N5 4a. Decontamination (pH Validation) N4->N5 Yes N6 4b. Execute Reaction (Sealed Vessel) N4->N6 No N7 5. Waste Disposal (Organic Nitrogenous) N5->N7 N6->N7

Workflow logic for handling piperazine derivatives with built-in validation steps.

Disposal and Waste Management Plan

Improper disposal of piperazine derivatives can lead to environmental toxicity and cross-contamination in the laboratory.

  • Segregation: Do not mix this compound with halogenated waste or strong oxidizing agents. Segregate all contaminated consumables (gloves, weighing boats, Kimwipes) into a dedicated, clearly labeled "Halogen-Free Organic Nitrogenous Waste" container.

  • Storage: Keep the waste container tightly sealed in a secondary containment tray within a ventilated storage cabinet until scheduled pickup by Environmental Health and Safety (EHS).

References

  • Bide Pharmatech. "CAS:909187-55-9, (R)-四氢-1H-恶唑并[3,4-a]吡嗪-3(5H)-酮-毕得医药: SDS-BD267007", bidepharm.com. 1

  • Kishida Chemical Co., Ltd. "Piperazine, anhydrous,6255E-2,2022/06/08 - Safety Data Sheet", kishida.co.jp. 3

  • Krishna Solvent Chemicals. "Piperazine 68% - MSDS - KSCL (KRISHNA)", kscl.co.in. 4

  • BenchChem. "1,4-Dibenzoylpiperazine|Research Chemical - Benchchem", benchchem.com. 5

  • Grokipedia. "Piperazine - Grokipedia", grokipedia.com. 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
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